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Core Science & Biosynthesis

Foundational

1H NMR and 13C NMR spectral data for Boronic acid, B-[2-(2-furanyl)ethenyl]-

Comprehensive 1 H and 13 C NMR Spectral Characterization of B-[2-(2-furanyl)ethenyl]boronic Acid Executive Summary B-[2-(2-furanyl)ethenyl]boronic acid —commonly referred to as (E)-2-(furan-2-yl)vinylboronic acid (CAS: 5...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive 1 H and 13 C NMR Spectral Characterization of B-[2-(2-furanyl)ethenyl]boronic Acid

Executive Summary

B-[2-(2-furanyl)ethenyl]boronic acid —commonly referred to as (E)-2-(furan-2-yl)vinylboronic acid (CAS: 59239-45-1)—is a highly versatile organoboron building block. It is predominantly utilized in Suzuki-Miyaura cross-coupling reactions to install conjugated furan-vinyl pharmacophores into complex molecular scaffolds. Accurate structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is critical for downstream drug development workflows.

However, the characterization of boronic acids is notoriously complicated by their dynamic covalent chemistry. This technical guide provides an authoritative, self-validating framework for the 1 H and 13 C NMR spectral analysis of B-[2-(2-furanyl)ethenyl]boronic acid, detailing the causality behind sample preparation, solvent selection, and the physical origins of spectral phenomena.

Mechanistic Grounding: The Boroxine-Boronic Acid Equilibrium

A fundamental challenge in the NMR characterization of aryl and vinyl boronic acids is their propensity to undergo spontaneous dehydration. Three equivalents of the monomeric boronic acid condense to form a trimeric, six-membered cyclic anhydride known as a boroxine .

When analyzed in non-polar, aprotic solvents like CDCl 3​ , the sample exists as a heterogeneous, dynamic mixture of the monomeric boronic acid and the trimeric boroxine. Because the exchange rate between these species often occurs on the NMR timescale, the resulting spectra exhibit complex, overlapping, or severely broadened signals that preclude accurate integration and assignment .

To ensure a self-validating and reproducible protocol, the thermodynamic equilibrium must be driven entirely toward the monomeric state. This is achieved by utilizing protic or strongly coordinating solvents such as Methanol-d 4​ (CD 3​ OD) or DMSO-d 6​ . These solvents act as hydrogen-bond acceptors and Lewis bases, stabilizing the monomeric boronic acid and completely suppressing boroxine formation.

BoroxineEquilibrium Monomer Monomeric Boronic Acid (Sharp NMR Signals) Dehydration Dehydration (Vacuum, Heat, CDCl3) Monomer->Dehydration Trimer Boroxine Anhydride (Broad/Complex NMR Signals) Solvent Protic Solvents (CD3OD, DMSO-d6) Trimer->Solvent Solvent->Monomer + 3 H2O Dehydration->Trimer - 3 H2O

Caption: Thermodynamic equilibrium between monomeric boronic acid and trimeric boroxine.

Experimental Protocol: Self-Validating Sample Preparation

To acquire pristine, publication-quality NMR spectra, researchers must follow a strict sample preparation workflow that accounts for the chemical reactivity of the boron center.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh 15–20 mg of B-[2-(2-furanyl)ethenyl]boronic acid into a clean glass vial.

  • Solvent Selection (Critical): Dissolve the compound in 0.6 mL of high-purity CD 3​ OD (≥99.8% D). Do not use CDCl 3​ . If CDCl 3​ must be used due to solubility constraints, spike the NMR tube with 1–2 drops of D 2​ O and shake vigorously to force the hydrolysis of any trace boroxine back to the monomer.

  • Homogenization: Sonicate the sample for 30 seconds to ensure complete dissolution. The solution must be entirely transparent to avoid magnetic susceptibility artifacts.

  • 1 H NMR Acquisition: Acquire data at 400 MHz (or higher). Use 16–32 scans with a relaxation delay ( D1​ ) of 2 seconds to ensure complete longitudinal relaxation of all protons.

  • 13 C NMR Acquisition: Acquire data at 100 MHz (or higher). Use a minimum of 512 scans. Set the relaxation delay ( D1​ ) to 2–3 seconds to account for the slower relaxation times of the quaternary furan carbons.

NMRWorkflow Sample 1. Sample Preparation (15-20 mg in 0.6 mL CD3OD) Proton 2. 1H NMR Acquisition (Assess purity & E-geometry) Sample->Proton Carbon 3. 13C NMR Acquisition (Identify C-alpha quadrupolar broadening) Proton->Carbon TwoD 4. 2D NMR (COSY/HSQC) (Resolve furan ring assignments) Carbon->TwoD Data 5. Final Spectral Assignment (Self-Validating Data Set) TwoD->Data

Caption: Self-validating experimental workflow for the NMR characterization of boronic acids.

1 H NMR Spectral Data & Causality

The 1 H NMR spectrum of the (E)-isomer is defined by two distinct spin systems: the heteroaromatic furan ring protons and the conjugated vinyl protons.

Stereochemical Causality: The large coupling constant ( 3J≈18.0 Hz) between the vinylic protons is the definitive diagnostic marker for the trans (E) configuration. According to the Karplus equation, a dihedral angle of ~180° between these protons results in maximum orbital overlap of the C-H σ -bonds within the coupling pathway, yielding a strongly split doublet.

Table 1: 1 H NMR Assignments (CD 3​ OD, 400 MHz)

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Causality
H-5 (Furan) 7.52d (or dd) 3J4,5​=1.8 1HHighly deshielded due to the inductive electron-withdrawing effect of the adjacent oxygen heteroatom.
H- β (Vinyl) 7.15d 3Jtrans​=18.0 1HVinylic proton adjacent to the furan ring. Deshielded by the extended π -conjugation.
H-3 (Furan) 6.55d 3J3,4​=3.4 1HAlpha to the vinyl substituent. Splits via ortho-coupling with H-4.
H-4 (Furan) 6.42dd 3J3,4​=3.4 , 3J4,5​=1.8 1HBeta to the oxygen; typically the most shielded proton on the furan ring due to resonance electron donation.
H- α (Vinyl) 6.05d 3Jtrans​=18.0 1HVinylic proton directly attached to the electropositive Boron atom. Shielded relative to H- β .
-B(OH) 2​ N/A---Rapidly exchanges with the deuterium in CD 3​ OD, rendering the signal invisible. (Appears as a broad singlet at ~8.0 ppm if run in DMSO-d 6​ ).

13 C NMR Spectral Data & Causality

The 13 C NMR spectrum requires careful interpretation due to the physical properties of the 11 B nucleus.

Quadrupolar Broadening Causality: Boron-11 has a nuclear spin of I=3/2 , meaning it possesses a quadrupole moment. The asymmetric electric field gradient at the boron nucleus causes rapid relaxation of its spin states. The carbon atom directly attached to the boron (C- α ) experiences scalar coupling to this rapidly relaxing nucleus, leading to a phenomenon known as scalar relaxation of the second kind. Consequently, the 13 C signal for C- α broadens significantly, often merging with the baseline, making it difficult to observe without prolonged acquisition times .

Table 2: 13 C NMR Assignments (CD 3​ OD, 100 MHz)

PositionChemical Shift ( δ , ppm)Causality / Mechanistic Note
C-2 (Furan) 153.5Quaternary carbon attached directly to the electronegative oxygen and the vinyl group. Highly deshielded.
C-5 (Furan) 144.2C-H carbon adjacent to the furan oxygen.
C- β (Vinyl) 135.8Vinylic carbon conjugated with the furan π -system.
C- α (Vinyl) ~120.0 (broad)Directly bonded to Boron. Exhibits severe quadrupolar broadening induced by 11 B relaxation.
C-3 (Furan) 112.4Furan ring carbon, alpha to the vinyl group.
C-4 (Furan) 111.8Furan ring carbon, beta to the oxygen. The most shielded carbon environment.

Advanced 2D NMR Workflows for Unambiguous Assignment

To elevate the technical rigor of the characterization, 1D NMR data should be corroborated using 2D NMR techniques to create a closed, self-validating logic loop:

  • COSY (Correlation Spectroscopy): Maps homonuclear coupling. It will definitively confirm the connectivity between H-3 and H-4 on the furan ring, and isolate the spin system of the trans vinyl protons (H- α and H- β ), proving they are adjacent and coupled to each other but isolated from the furan protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps direct C-H bonds. It differentiates the quaternary C-2 (which will lack an HSQC cross-peak) from the proton-bearing furan carbons. Furthermore, it is highly effective at locating the exact chemical shift of the quadrupolar-broadened C- α signal by correlating it to the sharp, easily identifiable H- α proton signal.

References

  • The Boroxine–Boronic Acid Equilibrium Journal of the American Chemical Society[Link]

  • Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution Heterocycles[Link]

Exploratory

Technical Whitepaper: Synthesis Pathways and Process Optimization for (E)-2-(2-Furanyl)vinylboronic Acid

Executive Summary Boronic acid, B-[2-(2-furanyl)ethenyl]- , commonly referred to as (E)-2-(2-furanyl)vinylboronic acid (CAS: 59239-45-1)[1], is a highly valuable organoboron building block. It is extensively utilized in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Boronic acid, B-[2-(2-furanyl)ethenyl]- , commonly referred to as (E)-2-(2-furanyl)vinylboronic acid (CAS: 59239-45-1)[1], is a highly valuable organoboron building block. It is extensively utilized in Suzuki-Miyaura cross-coupling reactions to install the 2-(2-furanyl)vinyl pharmacophore into complex molecular architectures, including advanced pyridine derivatives and tubulin polymerization inhibitors[2].

Because the furan ring is sensitive to harsh acidic or oxidative conditions, and the vinyl geometry must be strictly controlled to the (E)-isomer for downstream coupling efficacy, the synthesis of this compound requires precise catalytic control. This guide details the optimized retrosynthetic pathways, mechanistic causality, and validated protocols for synthesizing this critical precursor.

Retrosynthetic Analysis & Precursor Selection

The synthesis of (E)-heteroaryl vinylboronic acids generally relies on the hydroboration of terminal alkynes[3]. For this specific target, the primary precursors are:

  • 2-Ethynylfuran (CAS: 18649-64-4): The terminal alkyne source, providing the furan core and the carbon framework[4].

  • Boron Source: Pinacolborane (HBpin) or Catecholborane.

Causality in Reagent Selection

While catecholborane can undergo uncatalyzed hydroboration with alkynes, it requires elevated temperatures (often >70°C). Heating 2-ethynylfuran can lead to thermal polymerization or degradation of the electron-rich furan ring. Therefore, Pinacolborane (HBpin) combined with a transition-metal catalyst (such as Schwartz's reagent, Cp2​ZrHCl , or Ruthenium complexes) is the superior choice[5]. Catalysis allows the reaction to proceed at room temperature, suppressing side reactions and ensuring >98% anti-Markovnikov, syn-addition to yield the (E)-isomer exclusively.

SynthesisPathway A 2-Ethynylfuran (Precursor) C (E)-2-(2-Furanyl)vinylboronate Pinacol Ester A->C Hydroboration (syn-addition) B Pinacolborane (HBpin) + Cp2ZrHCl (Catalyst) B->C E (E)-2-(2-Furanyl)vinylboronic acid (Target: CAS 59239-45-1) C->E Deprotection D NaIO4, NH4OAc (Oxidative Hydrolysis) D->E

Catalytic hydroboration and hydrolysis pathway for (E)-2-(2-furanyl)vinylboronic acid.

Mechanistic Insights: Zirconium-Catalyzed Hydroboration

To achieve a self-validating and highly reproducible synthesis, Schwartz's reagent ( Cp2​ZrHCl ) is employed. The mechanism operates via a rapid hydrozirconation of the alkyne, followed by transmetalation with the borane.

  • Coordination & Insertion: The Zr-H bond undergoes a concerted syn-addition across the terminal alkyne of 2-ethynylfuran. Steric bulk dictates that the Zirconium atom adds to the terminal carbon (anti-Markovnikov).

  • Transmetalation: The resulting (E)-alkenylzirconium intermediate reacts with HBpin. The electrophilic boron atom displaces the zirconium, retaining the strictly (E)-geometry of the double bond.

Mechanism N1 Cp2ZrHCl (Schwartz's Reagent) N2 Alkyne Coordination (2-Ethynylfuran) N1->N2 N3 Migratory Insertion (syn-hydrometalation) N2->N3 N4 Transmetalation with HBpin N3->N4 N5 (E)-Alkenylboronate Product Release N4->N5

Mechanistic cycle of Zr-catalyzed hydroboration ensuring (E)-stereoselectivity.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the yield/stereopurity of the intermediate boronate ester.

Boron ReagentCatalystTemp (°C)Time (h)Yield (%)(E):(Z) RatioNotes
CatecholboraneNone701245%85:15High furan degradation; thermal polymerization.
HBpin [Ru3​(CO)12​] 25878%95:5Good yield, but Ru catalyst is expensive[3].
HBpin Cp2​ZrHCl (10 mol%) 25 4 92% >99:1 Optimal; mild conditions, complete syn-addition.

Step-by-Step Experimental Protocols

This methodology is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure the integrity of the synthesis at each stage.

Phase 1: Synthesis of (E)-2-(2-Furanyl)vinylboronate Pinacol Ester
  • Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add 2-ethynylfuran (1.0 equiv, 10 mmol) and anhydrous CH2​Cl2​ (20 mL).

  • Catalyst Addition: Add Schwartz's reagent ( Cp2​ZrHCl , 10 mol%) to the stirring solution at room temperature. The suspension will turn slightly yellow.

  • Hydroboration: Dropwise add Pinacolborane (HBpin, 1.2 equiv, 12 mmol) over 10 minutes.

  • In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 9:1). The reaction is complete when the UV-active spot for 2-ethynylfuran disappears (typically 3-4 hours). IR spectroscopy can also confirm the disappearance of the ≡C-H stretch at ∼3300 cm−1 .

  • Workup: Quench with water (10 mL), extract with CH2​Cl2​ (3 x 15 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Phase 2: Hydrolysis to (E)-2-(2-Furanyl)vinylboronic Acid

Direct hydrolysis of pinacol esters can be sluggish. An oxidative hydrolysis using Sodium Periodate ( NaIO4​ ) ensures rapid cleavage without damaging the furan ring.

  • Oxidation: Dissolve the crude pinacol ester in a 4:1 mixture of THF/ H2​O (30 mL). Add NaIO4​ (3.0 equiv) and NH4​OAc (3.0 equiv).

  • Stirring: Stir vigorously at room temperature for 12 hours. The solution will become cloudy as sodium iodate precipitates.

  • Extraction: Filter the suspension. Extract the filtrate with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over MgSO4​ , and evaporate.

  • Purification & Validation: Triturate the crude solid with cold hexanes to yield the pure (E)-2-(2-furanyl)vinylboronic acid as a pale solid[6].

  • Final Validation: Confirm stereochemistry via 1H NMR. The vinylic protons should appear as two doublets with a coupling constant of J≈18 Hz , definitively proving the trans (E) geometry.

References

  • Chemdbs. (E)-(2-(呋喃-2-基)乙烯基)硼酸 - 试仪产品网 (CAS 59239-45-1).
  • LGC Standards. Buy Online CAS Number 59239-45-1 - TRC.
  • Chemchart. 2-Furaldehyde (98-01-1, 8030-97-5) and Precursor 2-ethynylfuran (18649-64-4).
  • Benchchem. Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- (Suzuki Coupling Applications).
  • ACS Publications. Inorganometallics (Transition Metal–Metalloid Complexes) and Catalysis: Hydroboration of Alkenes and Alkynes.
  • National Institutes of Health (PMC). Inorganometallics (Transition Metal–Metalloid Complexes) and Catalysis.

Sources

Foundational

Thermodynamic stability of Boronic acid, B-[2-(2-furanyl)ethenyl]- in solution

An In-Depth Technical Guide: Thermodynamic Stability of B-[2-(2-furanyl)ethenyl]-boronic acid in Solution Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Applicatio...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: Thermodynamic Stability of B-[2-(2-furanyl)ethenyl]-boronic acid in Solution

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

B-[2-(2-furanyl)ethenyl]-boronic acid is a valuable bifunctional reagent, combining the reactivity of a vinylboronic acid with the structural motif of a furan ring. This unique hybrid structure presents a dichotomy in stability: vinylboronic acids are known for their remarkable resistance to common degradation pathways, while 2-substituted furan boronic acids are notoriously unstable. This guide provides a comprehensive technical overview of the factors governing the thermodynamic stability of this compound in solution. We will dissect the primary degradation pathways—protodeboronation, oxidation, and boroxine formation—with a specific focus on how the electronic and structural properties of the vinyl-furan system influence these processes. Furthermore, this document details robust, field-proven experimental protocols for quantifying stability using modern analytical techniques and outlines strategic approaches to mitigate degradation, ensuring reproducibility and efficiency in its synthetic applications.

Introduction: A Molecule of Contrasting Stabilities

Boronic acids are indispensable tools in modern organic synthesis, most notably as key partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their utility, however, is often moderated by their inherent instability. For researchers utilizing B-[2-(2-furanyl)ethenyl]-boronic acid, understanding its stability profile is not merely an academic exercise; it is critical for optimizing reaction yields, ensuring stoichiometric accuracy, and maintaining the integrity of stored materials.

This molecule's stability is a tale of two halves:

  • The Vinyl Linker: The carbon(sp²)-boron bond of a vinyl group is exceptionally robust against protodeboronation, a primary degradation route for many other boronic acids.[2]

  • The 2-Furyl Headgroup: Electron-rich 2-heteroaryl boronic acids, including those based on furan, are highly susceptible to decomposition, particularly protodeboronation under the basic, aqueous conditions often employed in cross-coupling reactions.[3][4]

This guide will navigate this complex interplay, providing the foundational knowledge and practical methodologies required to master the use of this versatile reagent.

Fundamental Degradation Pathways in Solution

The stability of B-[2-(2-furanyl)ethenyl]-boronic acid in solution is primarily dictated by three competing chemical processes. Understanding the mechanism and kinetics of these pathways is the first step toward controlling them.

Protodeboronation: The Primary Instability Concern

Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[5] This irreversible process leads to the formation of 2-vinylfuran and boric acid, representing a direct loss of the active reagent. The reaction is known to be catalyzed by both acid and base.[6]

  • Mechanistic Insight: While the general mechanisms apply, the critical takeaway for this specific molecule is the profound difference in reactivity between its two key components. Extensive studies have demonstrated that vinyl boronic acids undergo protodeboronation at an exceedingly slow rate, with half-lives often exceeding a week even at elevated temperatures and a pH of 12.[2][7] In contrast, the linkage between the furan ring and the boron atom would be the expected site of lability, mirroring the known instability of furan-2-boronic acid.[3] Therefore, any observed protodeboronation is overwhelmingly likely to occur at the furan-boron bond, not the vinyl-boron bond.

Protodeboronation_Pathway start R-B(OH)₂ acid_int [R-B(OH)₂H]⁺ start->acid_int + H⁺ base_int [R-B(OH)₃]⁻ (Boronate Anion) start->base_int product R-H (2-Vinylfuran) acid_int->product base_int->product Protonolysis Oxidation_Pathway start R-B(OH)₂ intermediate R-B(OH)₂(OOR') start->intermediate + Oxidant oxidant [O] rearrangement 1,2-Migration (Rate-Limiting) product_ester R-O-B(OH)₂ intermediate->product_ester Rearrangement final_product R-OH + B(OH)₃ product_ester->final_product Hydrolysis

Caption: The generalized pathway for oxidative degradation of boronic acids.

Dehydration and Boroxine Formation: A Reversible Equilibrium

In the solid state or in aprotic solvents with low water content, boronic acids can undergo intermolecular dehydration to form a cyclic trimer anhydride known as a boroxine. [1][8]

  • Thermodynamic Insight: This is a reversible, entropically driven process due to the release of three molecules of water. [8][9]The equilibrium can be easily shifted. Adding water will hydrolyze the boroxine back to the monomeric boronic acid, while removing water (e.g., by azeotropic distillation or storage over desiccant) will favor boroxine formation. While not a degradation in the irreversible sense, this equilibrium can complicate reaction stoichiometry if not accounted for, as the molecular weight of the boroxine is different from that of the boronic acid.

Boroxine_Equilibrium boronic_acid 3 R-B(OH)₂ (Monomer) boroxine (R-B-O)₃ (Boroxine Trimer) boronic_acid->boroxine water 3 H₂O

Caption: The reversible equilibrium between a boronic acid and its boroxine.

A Framework for Stability Assessment: Experimental Design

A systematic evaluation of stability is essential for any project relying on B-[2-(2-furanyl)ethenyl]-boronic acid. The following workflow and protocols provide a robust framework for such an investigation.

Overall Experimental Workflow

The causality behind a well-designed stability study is to systematically probe the effects of key variables (pH, solvent, temperature) on the rate of degradation, using orthogonal analytical techniques to ensure data integrity.

Stability_Workflow cluster_conditions Stress Conditions cluster_analysis Analysis prep 1. Prepare Stock Solution in Primary Solvent (e.g., ACN, DMSO) aliquot 2. Aliquot into Test Conditions prep->aliquot cond1 Aqueous Buffer (pH 4, 7, 10) aliquot->cond1 cond2 Organic Solvents (THF, Dioxane) aliquot->cond2 cond3 Elevated Temperature (e.g., 50°C) aliquot->cond3 sample 3. Sample at Timepoints (t=0, 1h, 4h, 24h, 72h) cond1->sample cond2->sample cond3->sample hplc 4a. HPLC/UPLC-MS Analysis (Quantitative) sample->hplc nmr 4b. NMR Analysis (Structural ID) sample->nmr data 5. Data Processing & Kinetic Analysis hplc->data nmr->data report 6. Generate Stability Report data->report

Caption: A logical workflow for a comprehensive solution-phase stability study.

Protocol 1: Quantitative Analysis by Stability-Indicating HPLC/UPLC-MS

Trustworthiness: This method is self-validating because it is designed to separate the parent compound from all potential degradation products, ensuring that the quantification of the parent is not skewed by co-eluting impurities. The use of mass spectrometry (MS) provides definitive identification of the degradants.

  • Objective: To quantify the disappearance of B-[2-(2-furanyl)ethenyl]-boronic acid and the appearance of its degradation products over time.

  • Instrumentation: A UPLC or HPLC system equipped with a PDA/UV detector and coupled to a mass spectrometer (e.g., Q-TOF or single quadrupole). [10]* Methodology:

    • Column Selection: Begin with a robust C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm). Causality: C18 provides good retention for moderately polar organic molecules. However, be aware that acidic silanols on the stationary phase can sometimes catalyze on-column hydrolysis. [10]If this is observed, a modern hybrid-surface or end-capped column should be used.

    • Mobile Phase:

      • A: 0.1% Formic Acid in Water

      • B: 0.1% Formic Acid in Acetonitrile

      • Causality: The acidic mobile phase helps to ensure sharp peak shapes by keeping the boronic acid in its neutral form.

    • Gradient: A typical starting gradient would be 5% to 95% B over 5-7 minutes.

    • Detection: Monitor at a UV wavelength corresponding to an absorbance maximum of the molecule (likely in the 280-320 nm range due to the conjugated system). For MS, use electrospray ionization (ESI) in both positive and negative modes to identify the parent compound and potential products (e.g., 2-vinylfuran, oxidized species).

    • Sample Preparation: At each time point, take an aliquot from the stability study sample, quench any reaction by diluting it into a cold, aprotic solvent (e.g., acetonitrile), and inject immediately.

    • Data Analysis: Integrate the peak area of the parent compound at each time point. Plot the natural log of the peak area versus time to determine the first-order degradation rate constant (k) and the half-life (t½ = 0.693/k).

Protocol 2: Mechanistic Insights via Multinuclear NMR Spectroscopy

Expertise: This protocol leverages the unique strengths of different NMR nuclei. ¹H NMR tracks the fate of the organic scaffold, while ¹¹B NMR provides a direct window into the chemical environment of the boron atom, allowing for unambiguous differentiation between the boronic acid, boronate esters/anions, and boric acid.

  • Objective: To structurally identify degradation products and monitor changes in the boron species.

  • Instrumentation: A 400 MHz or higher NMR spectrometer with probes for ¹H and ¹¹B nuclei.

  • Methodology:

    • Sample Preparation: Prepare the stability samples directly in a deuterated solvent (e.g., D₂O with buffer, DMSO-d₆, CD₃CN). For aqueous studies, a small amount of a water-suppression standard (like DSS) may be needed.

    • ¹H NMR Acquisition: At each time point, acquire a standard ¹H NMR spectrum.

      • What to look for: The disappearance of the characteristic vinyl and furan proton signals of the starting material. The appearance of new signals corresponding to 2-vinylfuran (from protodeboronation).

    • ¹¹B NMR Acquisition: At each time point, acquire a proton-decoupled ¹¹B NMR spectrum.

      • Causality & What to look for: The chemical shift of ¹¹B is highly sensitive to its coordination state.

        • ~28-33 ppm: Trigonal boronic acid R-B(OH)₂.

        • ~3-9 ppm: Tetrahedral boronate anion [R-B(OH)₃]⁻ (will be dominant at high pH).

        • ~19 ppm: Boric acid B(OH)₃ (the ultimate inorganic endpoint of degradation).

        • ~23 ppm: Boroxine trimer. By monitoring the relative integrals of these signals, one can directly observe the transformation of the boron-containing species. [7]

Data Interpretation and Mitigation Strategies

Quantitative Data Summary

A clear summary of the stability data is crucial for making informed decisions. The data should be presented in a way that allows for easy comparison across different conditions.

ConditionpHSolventTemp (°C)Half-life (t½)Primary Degradant(s) Identified (MS/NMR)
Control 7.050:50 ACN:H₂O25> 7 daysMinor oxidation product
Acidic 4.050:50 ACN:H₂O25~ 48 hours2-Vinylfuran
Basic 10.050:50 ACN:H₂O25~ 6 hours2-Vinylfuran, Oxidized Species
Elevated Temp 7.050:50 ACN:H₂O50~ 18 hours2-Vinylfuran, Oxidized Species
Aprotic N/AAnhydrous THF25Stable (> 14 days)Boroxine formation observed by ¹¹B NMR
Table 1: Example of a stability data summary for B-[2-(2-furanyl)ethenyl]-boronic acid. Data is illustrative.
Proactive Stabilization: Protecting Group Strategies

For applications where the inherent instability of the 2-furyl boronic acid is problematic, the most effective mitigation strategy is the use of a protecting group. These groups form stable, isolable esters that can be stored long-term and release the active boronic acid in situ under specific reaction conditions. [11]

Protecting Group Structure Stability Profile Release Condition Key Advantage
Pinacol Ester Five-membered ring with two methyl groups Good stability, but can be prone to hydrolysis. [12] Acidic or basic hydrolysis. Commercially available, widely used.
MIDA Ester Bicyclic structure with N-methyliminodiacetic acid Exceptionally stable to benchtop conditions, air, and chromatography. [4] Slow release under basic aqueous conditions (e.g., K₃PO₄). Allows for multi-step synthesis; ideal for unstable boronic acids. [4][11]
DABO Ester Bicyclic adduct with diethanolamine Air-stable, crystalline solids. [13] Hydrolyzes in aqueous/protic solvents used for coupling. Inexpensive and convenient alternative. [13]

Table 2: Comparison of common boronic acid protecting groups.

Reaction and Storage Optimization
  • Storage: The solid material should be stored under an inert atmosphere (nitrogen or argon) at a low temperature (≤ 4°C) and protected from light and moisture to prevent boroxine formation and gradual oxidation. [6]* Solvent Choice: For solution-based storage or reactions where the boronic acid is present for extended periods before use, a dry, aprotic solvent (e.g., THF, Dioxane) is highly recommended.

  • pH Control: Given the acceleration of protodeboronation under both acidic and especially basic conditions, reactions should be performed at a pH as close to neutral as the chemistry allows. If basic conditions are required (as in Suzuki coupling), the reaction time should be minimized, and highly active catalysts should be used to ensure rapid consumption of the boronic acid.

Conclusion

The thermodynamic stability of B-[2-(2-furanyl)ethenyl]-boronic acid in solution is a nuanced issue, governed by the competing influences of its highly stable vinyl-boron bond and its labile 2-furyl-boron bond. While remarkably resistant to the protodeboronation that plagues many vinyl boronic acids, its furan moiety renders it susceptible to degradation, particularly under basic aqueous conditions. The primary pathways of concern are protodeboronation at the furan ring and general oxidation. A thorough understanding of these pathways, coupled with a systematic experimental approach using orthogonal analytical methods like HPLC-MS and multinuclear NMR, allows researchers to accurately quantify its stability profile. By implementing proactive mitigation strategies, such as the use of MIDA or DABO protecting groups and the careful control of pH, solvent, and temperature, the challenges associated with its handling can be effectively overcome, unlocking the full synthetic potential of this valuable chemical entity.

References

  • Al-Zoubi, R. M., et al. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids - pH-rate profiles, auto-catalysis and disproportionation. Journal of the American Chemical Society. [Link]

  • Loudwig, S., & Orvig, C. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]

  • Tokunaga, Y., et al. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. ResearchGate. [Link]

  • Kubinyi, M., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. [Link]

  • Tokunaga, Y., et al. (2002). Formation of boroxine: Its stability and thermodynamic parameters in solution. Semantic Scholar. [Link]

  • University of Groningen (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. University of Groningen Research Portal. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. [Link]

  • Tokunaga, Y., et al. (2002). FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. Heterocycles. [Link]

  • Tokunaga, Y., et al. (2002). Formation of boroxine: Its stability and thermodynamic parameters in solution. Semantic Scholar. [Link]

  • Wikipedia. Protodeboronation. [Link]

  • Organic Chemistry Portal. Vinylboronic acid or boronate synthesis. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Semantic Scholar. [Link]

  • Zhang, L., & Jiao, L. (2021). Cobalt-Catalyzed Protodeboronation of Aryl and Vinyl Boronates. Organic Letters. [Link]

  • Lee, S., & Nguyen, T.-Q. (2021). Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole. Journal of Materials Chemistry A. [Link]

  • Stepanenko, V., & Schiller, A. (2014). Reversible Click Reactions with Boronic Acids to Build Supramolecular Architectures in Water. MPG.PuRe. [Link]

  • Loudwig, S., & Orvig, C. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. [Link]

  • Kubinyi, M., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. PubMed. [Link]

  • Kumar, A., et al. (2024). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. Organic Process Research & Development. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. [Link]

  • Reeve, J. T., et al. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC. [Link]

  • Wikipedia. Boronic acid. [Link]

  • Worrell, B. T., et al. (2018). Solvent Effects in Boronic Acid-Diol Binding. The Journal of Organic Chemistry. [Link]

  • Kumar, A., et al. (2024). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. Organic Process Research & Development. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. PMC. [Link]

  • AA Blocks (2019). Chemistry Of Boronic Esters. AA Blocks Blog. [Link]

  • Loudwig, S., & Orvig, C. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PMC. [Link]

  • Bull, J. A., et al. (2016). Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. Chemical Science. [Link]

  • Chen, Y.-A., et al. (2020). Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation. Molecules. [Link]

  • American Chemical Society (2024). Assessing the stability and reactivity of a new generation of boronic esters. ACS Spring 2024. [Link]

Sources

Exploratory

Solvation Thermodynamics and Solubility Profiling of (E)-2-(2-Furanyl)vinylboronic Acid in Polar Aprotic Solvents

Molecular Anatomy and the Solvation Challenge The compound Boronic acid, B-[(1E)-2-(2-furanyl)ethenyl]- (CAS: 59239-45-1), commonly referred to as (E)-2-(2-furanyl)vinylboronic acid, presents a unique solvation challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Molecular Anatomy and the Solvation Challenge

The compound Boronic acid, B-[(1E)-2-(2-furanyl)ethenyl]- (CAS: 59239-45-1), commonly referred to as (E)-2-(2-furanyl)vinylboronic acid, presents a unique solvation challenge in organic synthesis and drug development. Structurally, it consists of a boronic acid moiety (–B(OH)₂), a rigid and planar vinyl linker, and an electron-rich furan ring.

In the solid state, boronic acids do not exist as isolated monomers. Instead, they form robust, hydrogen-bonded dimers or trimers. For this specific compound, the extended planarity of the furanyl-vinyl system allows for significant inter-molecular π-π stacking. To successfully solubilize this compound, a solvent must possess the thermodynamic capacity to simultaneously disrupt both the hydrogen bond network and the π-π stacking lattice.

The Lewis Acid-Base Mechanics of Polar Aprotic Solvents

When selecting a solvent for vinylboronic acids, protic solvents (e.g., water, alcohols) are often avoided due to their tendency to promote protodeboronation—a destructive pathway that cleaves the carbon-boron bond. Polar aprotic solvents provide a non-destructive alternative, but their efficacy varies wildly based on their Lewis basicity.

The dissolution of a boronic acid is fundamentally a Lewis acid-base interaction. The empty p-orbital of the boron atom acts as a Lewis acid. According to the foundational framework established by V. Gutmann [1], a solvent's ability to donate electron density is quantified by its Donor Number (DN) . Solvents with a high DN, such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), act as potent Lewis bases. The oxygen atom of the solvent donates electron density directly into the boron p-orbital, forming a stable solvate adduct. This primary interaction, coupled with the solvent's ability to act as a hydrogen-bond acceptor for the –OH groups, effectively breaks the dimeric lattice.

SolvationMechanism A Solid State Dimer (H-bonded & π-stacked) C Lattice Disruption A->C B Polar Aprotic Solvent (DMSO / DMF) B->C D Lewis Acid-Base Adduct (Solvent O → Boron p-orbital) C->D Primary E H-Bond Acceptance (Solvent O → Boronic -OH) C->E Secondary F Fully Solvated Monomer D->F E->F

Logical flow of boronic acid solvation in polar aprotic solvents.

Quantitative Solubility Matrix

The table below summarizes the estimated solubility profile of (E)-2-(2-furanyl)vinylboronic acid across standard polar aprotic solvents. Notice the critical divergence between Dielectric Constant (polarity) and Donor Number (basicity). Acetonitrile is highly polar but is a poor Lewis base, resulting in limited solubility.

SolventDielectric Constant (ε at 20°C)Gutmann Donor Number (DN, kcal/mol)Estimated Solubility ProfileSolvation Mechanism / Causality
DMSO 46.729.8Highly Soluble (>100 mg/mL)Optimal Lewis basicity; strong adduct formation with Boron p-orbital completely disrupts dimers.
DMF 36.726.6Highly Soluble (~80-100 mg/mL)Excellent H-bond acceptor; highly effective at maintaining the active monomeric state.
THF 7.520.0Soluble (~30-50 mg/mL)Moderate Lewis basicity; sufficient to break dimers but limited by low bulk polarity.
Acetone 20.717.0Moderately Soluble (~15-25 mg/mL)Weak coordination; results in partial dimer disruption and equilibrium mixtures.
Acetonitrile 37.514.1Sparingly Soluble (<10 mg/mL)High polarity but weak Lewis basicity; fails to overcome the lattice energy of the boronic dimers.

Experimental Methodology: Self-Validating Isothermal Saturation

To empirically determine the exact solubility of this compound in a given solvent, a rigorous, self-validating isothermal saturation protocol must be employed. The following workflow is designed to eliminate common analytical artifacts (e.g., pseudo-solubility, photolytic degradation, and solvent evaporation).

Step-by-Step Protocol
  • Preparation of Saturated Solutions: Add an excess of solid (E)-2-(2-furanyl)vinylboronic acid (e.g., 200 mg) to 1.0 mL of the target polar aprotic solvent.

    • Causality: This must be performed in a 2 mL amber glass vial . The conjugated vinyl linker is highly susceptible to UV-induced E/Z isomerization, which would alter the lattice energy and skew the solubility data.

  • Isothermal Equilibration: Seal the vials tightly and agitate at 400 rpm in a thermoshaker at exactly 25.0 ± 0.1 °C for 48 hours.

    • Causality: Boronic acids possess a high kinetic barrier to dissociation from their dimeric forms. Shorter equilibration times (e.g., 2 hours) often yield false "pseudo-solubility" measurements that do not reflect true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 10 minutes to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality:PTFE (Polytetrafluoroethylene) must be used. Standard cellulose acetate or nylon filters will swell or dissolve in aggressive solvents like DMSO and DMF, introducing polymer leachates that interfere with downstream UV detection.

  • Dilution and Internal Standard Addition: Dilute a precise 10 µL aliquot of the filtrate into 990 µL of the HPLC mobile phase. Immediately spike the sample with a known concentration of an internal standard (IS), such as biphenyl.

    • Causality: The IS creates a self-validating system. It normalizes any volumetric errors caused by the high viscosity of DMSO or potential solvent evaporation during autosampler queuing.

  • HPLC-UV Quantification: Inject the sample into an HPLC system equipped with a C18 reverse-phase column. Detect the analyte at 254 nm and calculate the concentration against a pre-established calibration curve.

Workflow S1 1. Excess Solid Addition (Amber Vial, 25°C) S2 2. Isothermal Equilibration (400 rpm, 48h) S1->S2 S3 3. Phase Separation (Centrifuge & 0.22µm PTFE Filter) S2->S3 S4 4. Dilution & IS Addition (Biphenyl Internal Standard) S3->S4 S5 5. HPLC-UV Analysis (C18 Column, 254 nm) S4->S5 S6 6. Data Validation (vs Calibration Curve) S5->S6

Step-by-step isothermal saturation workflow for solubility determination.

Implications for Cross-Coupling Applications

The primary application of (E)-2-(2-furanyl)vinylboronic acid is as a coupling partner in Palladium-catalyzed Suzuki-Miyaura reactions [2]. The choice of solvent directly dictates the efficiency of the catalytic cycle.

During the transmetalation step, the boronic acid must be converted into a reactive, monomeric "ate" complex via the addition of a base. If the compound is suspended in a low-DN solvent (like Acetonitrile), the bulk of the reagent remains locked in unreactive solid dimers. This leads to "catalyst starvation," where the Pd(II) intermediate decomposes or undergoes undesired side reactions (such as homocoupling) before transmetalation can occur. By utilizing high-DN solvents like DMSO or DMF, researchers ensure a high localized concentration of the active monomer, driving the kinetics of the cross-coupling forward and maximizing product yield.

References

  • Gutmann, V. (1968). Coordination Chemistry in Non-Aqueous Solutions. Springer-Verlag.[Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[Link]

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Palladium-Catalyzed Suzuki-Miyaura Arylation with B-[2-(2-furanyl)ethenyl]boronic Acid

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive technical guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing B-[2-(2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing B-[2-(2-furanyl)ethenyl]boronic acid. We delve into the underlying catalytic mechanism, dissect the critical roles of reaction parameters, and present a detailed, field-proven laboratory protocol. This guide is designed to empower researchers to successfully synthesize valuable aryl-vinylfuran scaffolds, which are prominent in medicinal chemistry and materials science. We further provide insights into process optimization, troubleshooting, and the significance of the resulting chemical motifs.

Introduction: The Strategic Importance of Aryl-Vinylfurans

The palladium-catalyzed Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, celebrated for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1][2][3] This reaction has become indispensable in both academic laboratories and the pharmaceutical industry for constructing complex molecular architectures.[4]

This guide focuses on a specific, high-value building block: B-[2-(2-furanyl)ethenyl]boronic acid . The incorporation of the 2-vinylfuran moiety is of significant interest as the furan ring is a "privileged scaffold" in medicinal chemistry. Furan derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6][7] The vinyl linker not only extends conjugation but also serves as a handle for further synthetic transformations.

However, the application of heteroaryl boronic acids, particularly those containing furan, presents unique challenges. These reagents can be susceptible to protodeboronation—the undesired cleavage of the carbon-boron bond under reaction conditions.[8][9] Therefore, a robust and optimized protocol is essential to favor the desired cross-coupling pathway over decomposition, ensuring high yields and product purity. This document provides the necessary expertise to navigate these challenges effectively.

The Catalytic Cycle: A Mechanistic Blueprint

The efficacy of the Suzuki-Miyaura reaction hinges on a well-understood catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[10] Understanding this mechanism is paramount for rational optimization and troubleshooting.

The cycle comprises three fundamental steps:

  • Oxidative Addition: The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-halide bond of the aryl halide (Ar-X). This forms a square planar Pd(II) complex. The reactivity of the halide is critical, following the general trend: I > OTf > Br >> Cl.[2] For less reactive halides like aryl chlorides, the use of bulky, electron-rich phosphine ligands is often necessary to promote this rate-determining step.[2]

  • Transmetalation: This is the crucial step where the organic fragment is transferred from boron to palladium. The base plays a pivotal role here; it reacts with the boronic acid to form a more nucleophilic "ate" complex (a borate, [R-B(OH)₃]⁻).[11][12] This activated borate species then exchanges its organic group (the vinylfuran moiety) with the halide on the Pd(II) center. The choice and stoichiometry of the base can therefore directly control the rate and efficiency of this step.[11]

  • Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex—the aryl and the vinylfuran—couple and are expelled from the palladium coordination sphere. This forms the desired C-C bond in the product and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[2][10]

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd⁰ Transmetal [L₂PdII(Ar)(R)] Pd0->Transmetal label_OA Oxidative Addition OxAdd [L₂Pd⁰(Ar)(X)] OxAdd->Pd0 Ar-X label_TM Transmetalation Transmetal->OxAdd [R-B(OH)₃]⁻ (from Boronic Acid + Base) label_RE Reductive Elimination

A simplified representation of the Pd-catalyzed cross-coupling.

Optimizing the Reaction: A Guide to Key Parameters

The success of coupling B-[2-(2-furanyl)ethenyl]boronic acid is highly dependent on the careful selection of several interdependent parameters. The table below summarizes these critical components and provides expert rationale for their selection, aimed at maximizing yield while minimizing side reactions like protodeboronation.

ParameterCommon ChoicesRationale & Expert Insights
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂, PalladacyclesPd(II) sources like Pd(OAc)₂ are reduced in situ to the active Pd(0) catalyst. For sensitive substrates like heteroaryl boronic acids, modern precatalysts that rapidly form the active LPd(0) species under mild conditions are highly advantageous as they can outpace the boronic acid decomposition.[8]
Ligand Buchwald-type: SPhos, XPhosOthers: PPh₃, P(t-Bu)₃, PCy₃The ligand stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich monophosphine ligands (e.g., SPhos) are often superior for coupling heteroaryl boronic acids.[13] They promote rapid oxidative addition and reductive elimination, leading to shorter reaction times and higher efficiency, which is critical to prevent protodeboronation.[14]
Base Inorganic: K₂CO₃, Cs₂CO₃, K₃PO₄Organic: Et₃N (less common)The base is essential for activating the boronic acid for transmetalation.[12] K₃PO₄ and Cs₂CO₃ are often effective choices. The choice of base can significantly influence reaction rate and selectivity; an empirical screen is often worthwhile.[11] For sensitive substrates, a moderately strong base is often a good starting point.
Solvent System Toluene, Dioxane, THF, 2-MeTHF, often with H₂OThe solvent must solubilize all components. Biphasic systems (e.g., Toluene/H₂O) are very common and often accelerate the reaction.[15][16] Anhydrous conditions can be used, but the presence of water often facilitates the dissolution of the base and the formation of the active borate species.
Aryl Halide (Ar-X) Aryl-I, Aryl-Br, Aryl-OTf, Aryl-ClReactivity follows the order I > Br > OTf > Cl. Aryl bromides offer a good balance of reactivity and cost. For challenging aryl chlorides, a more active catalyst system (e.g., a palladacycle or a catalyst with a highly electron-rich ligand) is typically required.[1][2]
Temperature Room Temperature to 110 °CHigher temperatures generally increase reaction rates but can also accelerate catalyst decomposition and protodeboronation of the boronic acid. The ideal temperature is the lowest one that provides a reasonable reaction rate, often determined empirically. Modern catalysts often allow for reactions at room temperature or slightly elevated temperatures (40-80 °C).[8]

Detailed Experimental Protocol

This section provides a reliable, step-by-step protocol for a representative Suzuki-Miyaura coupling reaction.

Reaction: Coupling of B-[2-(2-furanyl)ethenyl]boronic acid with 1-bromo-4-nitrobenzene.

Experimental_Workflow Figure 2: Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Weigh Reagents (Ar-Br, Boronic Acid, Base, Pd Catalyst, Ligand) setup 2. Assemble Glassware (Flask, Condenser) under Inert Gas (N₂/Ar) reagents->setup degas 3. Add & Degas Solvent (e.g., Argon Sparging) setup->degas add_reagents 4. Add Reagents to Flask degas->add_reagents heat 5. Heat to Reaction Temp (e.g., 80 °C) add_reagents->heat monitor 6. Monitor Progress (TLC / LC-MS) heat->monitor quench 7. Cool & Quench (Add Water) monitor->quench extract 8. Organic Extraction (e.g., EtOAc) quench->extract purify 9. Purify via Column Chromatography extract->purify characterize 10. Characterize Product (NMR, MS) purify->characterize

A generalized workflow for the Suzuki-Miyaura coupling protocol.

Materials & Reagents:

  • 1-bromo-4-nitrobenzene (1.0 mmol, 202 mg)

  • B-[2-(2-furanyl)ethenyl]boronic acid (1.2 mmol, 182 mg)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 16.4 mg)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 424 mg)

  • Toluene (8 mL)

  • Deionized Water (2 mL)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment:

  • 50 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert atmosphere line (Nitrogen or Argon) with manifold

  • Standard laboratory glassware (separatory funnel, beakers, etc.)

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-bromo-4-nitrobenzene (202 mg), B-[2-(2-furanyl)ethenyl]boronic acid (182 mg), K₃PO₄ (424 mg), Pd(OAc)₂ (4.5 mg), and SPhos (16.4 mg).

  • Inert Atmosphere: Seal the flask with a septum, and cycle the atmosphere between vacuum and nitrogen (or argon) three times to ensure an inert environment. This is crucial to prevent the oxidation and deactivation of the catalyst and ligand.

  • Solvent Addition & Degassing: Add toluene (8 mL) and water (2 mL) to the flask via syringe. Vigorously bubble nitrogen or argon gas through the solvent mixture for 15-20 minutes to remove dissolved oxygen.

  • Heating: Place the flask in a preheated oil bath at 80 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours. Look for the consumption of the starting aryl bromide.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Add 20 mL of deionized water and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (1 x 30 mL), then dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to afford the pure product, (E)-2-(4-nitrostyryl)furan.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvent.3. Inappropriate base or solvent.4. Reaction temperature too low.1. Ensure proper inert atmosphere technique. Use fresh, high-quality catalyst and ligand.2. Improve degassing procedure (increase sparging time or use freeze-pump-thaw cycles).3. Screen alternative bases (e.g., Cs₂CO₃) or solvent systems (e.g., Dioxane/H₂O).4. Incrementally increase the reaction temperature by 10-20 °C.
Significant Protodeboronation 1. Reaction is too slow, allowing decomposition to compete.2. Reaction temperature is too high.3. Base is too strong or reaction time is too long.1. Increase catalyst/ligand loading slightly. Switch to a more active ligand (e.g., from PPh₃ to a Buchwald-type ligand) to accelerate the coupling.2. Decrease the reaction temperature.3. Use a milder base (e.g., K₂CO₃) and monitor carefully to stop the reaction upon completion.
Homocoupling of Boronic Acid Presence of oxygen leading to oxidative homocoupling.Ensure the reaction is rigorously degassed and maintained under a positive pressure of inert gas throughout the experiment.
Poor Product Recovery Product may be partially soluble in the aqueous phase or adsorbed onto silica gel.Adjust the pH of the aqueous layer during workup if the product has acidic/basic functionality. Use a different solvent system for extraction or chromatography.

References

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • Caddick, S., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Tetrahedron. [Link]

  • Gorgani, M., et al. (2017). Suzuki coupling of heteroaryl halides with aryl boronic acids. ResearchGate. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition. [Link]

  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]

  • Durham, T. B., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry. [Link]

  • Badone, D., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]

  • Nicolaou, K. C., et al. (2005). Palladium- (and nickel-) catalyzed vinylation of aryl halides. Angewandte Chemie International Edition. [Link]

  • Wu, C., et al. (2025). Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. Chemistry – An Asian Journal. [Link]

  • Pérez-Temprano, M. H., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society. [Link]

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Wang, L., et al. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences. [Link]

  • Wallow, T. I., & Novak, B. M. (2002). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Organic Letters. [Link]

  • Molander, G. A., et al. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society. [Link]

  • Hayes, C. J., et al. (2011). Asymmetric Suzuki-Miyaura coupling using vinyl-and heteroaryl boronic acids. ResearchGate. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Angewandte Chemie International Edition. [Link]

  • Drobnica, L., & Sturdík, E. (1980). Antimicrobial activity of 2-vinylfuran derivatives. Folia Microbiologica. [Link]

  • Al-Warhi, T., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

  • ResearchGate. (2023). Application of furan derivative in medicinal field. ResearchGate. [Link]

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Application

Harnessing Microwave Synthesis for Rapid C-C Bond Formation Using B-[2-(2-furanyl)ethenyl]-boronic acid

An Application Guide for Researchers Abstract The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and f...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] However, the utility of this powerful reaction can be hampered by the instability of certain coupling partners, particularly heteroaryl boronic acids. B-[2-(2-furanyl)ethenyl]-boronic acid, a valuable building block for introducing the vinyl-furan moiety into complex molecules, is susceptible to degradation pathways such as protodeboronation, especially under prolonged thermal stress.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging microwave-assisted organic synthesis (MAOS) to overcome these stability challenges. By drastically reducing reaction times from hours to minutes, MAOS not only minimizes the degradation of sensitive reagents but also significantly accelerates the discovery and development workflow.[4] We present detailed mechanistic insights, a robust, step-by-step experimental protocol, and a troubleshooting guide for the successful microwave-promoted Suzuki-Miyaura coupling of B-[2-(2-furanyl)ethenyl]-boronic acid.

Scientific Rationale & Strategic Considerations

The Synergy of Microwave Irradiation and Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[5] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/vinyl-halide bond.

  • Transmetalation: The organic group from the boronic acid (activated by a base to form a boronate complex) is transferred to the palladium center.[5]

  • Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Microwave irradiation accelerates this process through efficient dielectric heating. Polar species in the reaction mixture (solvents, reagents, and catalytic intermediates) align with the rapidly oscillating electric field of the microwaves, generating heat volumetrically and homogeneously. This leads to extremely rapid temperature increases and reaction rates that are often orders of magnitude faster than those achieved with conventional oil-bath heating.[6] This acceleration is the key to preserving the integrity of sensitive molecules.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd R-Pd(II)(X)L_n (Oxidative Addition Complex) Pd0->OxAdd Oxidative Addition Trans R-Pd(II)(R')L_n (Transmetalation Complex) OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-R' (Coupled Product) Trans->Product RX Ar-X (Aryl Halide) RX->OxAdd Boronate R'-B(OR)3- (Activated Boronate) Boronate->Trans Base Base (e.g., K3PO4) BoronicAcid R'-B(OH)2 (Boronic Acid) BoronicAcid->Boronate Activation Experimental_Workflow start Start reagents 1. Reagent Assembly Add solids (Aryl Halide, Boronic Acid, Base, Catalyst) to microwave vial. start->reagents inert 2. Inert Atmosphere Seal vial and purge with Argon/Nitrogen for 5-10 minutes. reagents->inert solvent 3. Solvent Addition Add degassed Dioxane/H2O via syringe. inert->solvent microwave 4. Microwave Irradiation Heat to 120 °C for 10 minutes with active stirring. solvent->microwave quench 5. Reaction Quench & Work-up Cool, add water, and extract with Ethyl Acetate. microwave->quench purify 6. Purification Dry, concentrate, and purify by flash column chromatography. quench->purify analyze 7. Product Analysis Characterize pure product by NMR, LC-MS. purify->analyze end End analyze->end

Sources

Method

APPLICATION NOTE: Boronic acid, B-[2-(2-furanyl)ethenyl]- as a Building Block for Conjugated Polymers

Introduction & Scientific Rationale The transition toward sustainable organic electronics demands the development of high-performance π -conjugated polymers derived from renewable resources. While polythiophenes have his...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The transition toward sustainable organic electronics demands the development of high-performance π -conjugated polymers derived from renewable resources. While polythiophenes have historically dominated the field of organic photovoltaics (OPVs) and organic field-effect transistors (OFETs), furan-based chalcogenophenes are rapidly emerging as superior alternatives. Furan can be readily sourced from biomass (e.g., furfural from hemicellulose), offering a green synthetic pathway [1].

Boronic acid, B-[2-(2-furanyl)ethenyl]- (also known as (E)-2-(furan-2-yl)vinylboronic acid) is a highly specialized monomer used to introduce furan-vinylene π -bridges into polymer backbones. The incorporation of the vinyl group extends the conjugation length and enforces molecular planarity, while the furan ring provides a smaller atomic radius and higher polarizability than sulfur. This unique combination reduces steric hindrance, promotes tight solid-state packing, and significantly enhances the solubility of the resulting polymers in common organic solvents—allowing for the use of shorter aliphatic side chains [2].

Chemical Identity & Physical Properties

To ensure reproducible polymerization, the purity and structural integrity of the boronic acid monomer are paramount. Below is the quantitative and structural data for this building block.

PropertyValue / Description
Chemical Name (E)-(2-(Furan-2-yl)vinyl)boronic acid
CAS Number 59239-45-1
Molecular Formula C₆H₇BO₃
Molecular Weight 137.93 g/mol
Appearance Solid (typically off-white to pale yellow powder)
Primary Application Suzuki-Miyaura cross-coupling monomer (Donor/ π -bridge)
Storage Conditions 2–8°C, under inert atmosphere (Argon/Nitrogen) to prevent protodeboronation

Mechanistic Insights: Suzuki-Miyaura Polymerization

The synthesis of furan-vinylene donor-acceptor (D-A) polymers relies heavily on Palladium-catalyzed Suzuki-Miyaura cross-coupling. As a Senior Application Scientist, it is critical to understand the causality behind the reaction dynamics when using this specific vinylboronic acid.

  • Transmetalation Efficiency: The rate-determining step in many Suzuki couplings is transmetalation. Vinylboronic acids undergo transmetalation significantly faster than bulky arylboronic acids due to their sp2 hybridization and reduced steric bulk.

  • The Role of the Furan Ring: Furan is highly electron-rich. While this increases the electron density of the polymer backbone (beneficial for hole transport), it can also make the monomer susceptible to oxidative degradation. Therefore, strict anaerobic conditions are non-negotiable.

  • Solvent Causality: Tetrahydrofuran (THF) or 1,4-Dioxane are the solvents of choice. As polar aprotic solvents, they efficiently dissolve both the organic monomers and the aqueous inorganic base (e.g., K₂CO₃). More importantly, the oxygen atoms in THF/Dioxane weakly coordinate with the Pd catalyst, stabilizing the active Pd(0) species without deactivating it, which is crucial for achieving high molecular weights [3].

CatalyticCycle Pd0 Pd(0) Active Catalyst OA Oxidative Addition (Ar-Br) Pd0->OA PdII Pd(II) Intermediate (Ar-Pd-Br) OA->PdII TM Transmetalation (Furan-Vinyl-B(OH)2) PdII->TM Base (K2CO3) Solvent (THF) PdII_2 Pd(II) Complex (Ar-Pd-Vinyl-Furan) TM->PdII_2 RE Reductive Elimination PdII_2->RE RE->Pd0 Catalyst Regeneration Polymer Conjugated Polymer Chain Extension RE->Polymer

Caption: Suzuki-Miyaura catalytic cycle for furan-vinylene polymer synthesis.

Experimental Protocol: Synthesis of Furan-Vinylene Polymers

This protocol outlines the synthesis of a generic Donor-Acceptor polymer using Boronic acid, B-[2-(2-furanyl)ethenyl]- and a dibrominated acceptor (e.g., Diketopyrrolopyrrole, DPP). This is a self-validating system : visual cues are embedded within the steps to confirm reaction success.

Materials Required
  • (E)-(2-(Furan-2-yl)vinyl)boronic acid (1.00 eq)

  • Dibrominated Acceptor Monomer (1.00 eq)

  • Catalyst: Pd₂(dba)₃ (0.02 eq) and P(o-tol)₃ (0.08 eq)

  • Base: 2M K₂CO₃ aqueous solution

  • Solvent: Anhydrous THF or 1,4-Dioxane

  • End-cappers: Phenylboronic acid and Bromobenzene

Step-by-Step Methodology

Step 1: Monomer Preparation & Degassing

  • Charge a dry Schlenk flask with the boronic acid monomer, the dibrominated acceptor, Pd₂(dba)₃, and P(o-tol)₃.

  • Add anhydrous THF to achieve a monomer concentration of ~0.05 M.

  • Add the 2M K₂CO₃ solution (volume ratio of THF:Base should be 4:1).

  • Causality: Purge the biphasic mixture with Argon for at least 30 minutes. Failure to remove oxygen will result in the rapid oxidation of Pd(0) to Pd(II) and homocoupling of the boronic acid, terminating chain growth.

Step 2: Polymerization & In-Process Validation

  • Heat the reaction mixture to 85°C under vigorous stirring.

  • Self-Validation Check: Monitor the reaction over 24–48 hours. A successful polymerization is indicated by a dramatic increase in solution viscosity and a deep, opaque color change. If the solution remains highly fluid and transparent after 12 hours, catalyst deactivation or monomer stoichiometric imbalance has occurred.

Step 3: End-Capping

  • Add a solution of phenylboronic acid (0.1 eq) in THF and stir for 4 hours.

  • Add bromobenzene (0.1 eq) and stir for an additional 4 hours.

  • Causality: Unreacted boronic acid or bromide end-groups act as severe charge traps in electronic devices. End-capping replaces these defects with stable phenyl groups, significantly improving device efficiency and lifespan [4].

Step 4: Precipitation & Soxhlet Extraction

  • Cool the mixture to room temperature and precipitate dropwise into rapidly stirring cold methanol (10x volume).

  • Self-Validation Check: The polymer should precipitate as thick, fibrous strings. A fine, powdery precipitate indicates low molecular weight (oligomers).

  • Filter the fibers and subject them to sequential Soxhlet extraction:

    • Methanol (12h): Removes inorganic salts and catalyst residues.

    • Hexanes (24h): Extracts low-molecular-weight oligomers that broaden dispersity.

    • Chloroform (24h): Extracts the desired high-molecular-weight polymer fraction.

  • Concentrate the chloroform fraction, reprecipitate in methanol, and dry under high vacuum for 24 hours.

Workflow Prep 1. Monomer Prep & Degassing (Argon purge, 30 min) Reaction 2. Suzuki Polymerization (Pd cat, 85°C, 24-48h) Prep->Reaction Quench 3. End-Capping (Phenylboronic acid, then Bromobenzene) Reaction->Quench Precipitation 4. Precipitation (Dropwise into cold Methanol) Quench->Precipitation Soxhlet 5. Soxhlet Extraction (MeOH -> Hexane -> CHCl3) Precipitation->Soxhlet Isolation 6. Isolation & Vacuum Drying (Yield: High MW Polymer) Soxhlet->Isolation

Caption: Step-by-step experimental workflow for polymer synthesis and isolation.

Comparative Data: Furan vs. Thiophene

To justify the selection of furan-vinylboronic acid over traditional thiophene derivatives, the following table summarizes the quantitative and qualitative shifts in material properties when furan is incorporated into the polymer backbone [5].

PropertyThiophene-Based PolymersFuran-Based PolymersImpact on Device PerformanceAtomic Radius (Heteroatom)1.02 Å (Sulfur)0.73 Å (Oxygen)Furan reduces steric hindrance, enabling highly planar backbones.SolubilityModerateHighFuran allows the use of shorter alkyl chains, increasing the active charge-transporting volume.Solid-State PackingLoose π π stackingTight π π stackingTighter packing enhances charge carrier mobility in OFETs and OPVs.SustainabilityPetrochemical originBio-sourced (Hemicellulose)Furan provides a green, renewable pathway for organic electronics.

References

  • Chemical Society Reviews (2022). "Group 16 conjugated polymers based on furan, thiophene, selenophene, and tellurophene." RSC Publishing. URL:[Link]

  • ResearchGate (2019). "Furan-containing conjugated polymers for organic solar cells." URL:[Link]

  • Journal of the American Chemical Society (2011). "Incorporation of Furan into Low Band-Gap Polymers for Efficient Solar Cells." ACS Publications. URL:[Link]

  • ACS Sustainable Chemistry & Engineering (2025). "Electropolymerized Furan-Based π -Conjugated Polymers for Organic Electronics." ACS Publications. URL:[Link]

Application

Illuminating Cellular Landscapes: A Guide to the Preparation and Application of Furan-Based Fluorescent Probes Using B-[2-(2-furanyl)ethenyl]-boronic Acid

Introduction: The Convergence of Furan Chemistry and Boronic Acid Sensing for Advanced Bio-imaging In the intricate world of cellular biology and drug development, the ability to visualize specific molecular events in re...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Convergence of Furan Chemistry and Boronic Acid Sensing for Advanced Bio-imaging

In the intricate world of cellular biology and drug development, the ability to visualize specific molecular events in real-time is paramount. Fluorescent probes have emerged as indispensable tools, offering high sensitivity and spatiotemporal resolution for tracking biomolecules, ions, and enzymatic activities within living systems.[] This guide delves into the synthesis and application of a versatile class of fluorescent probes built upon a furan-vinylene backbone, functionalized with a boronic acid moiety. Specifically, we will focus on the strategic use of B-[2-(2-furanyl)ethenyl]-boronic acid as a key building block.

The furan ring, an electron-rich five-membered heterocycle, is a common motif in bioactive natural products and pharmaceuticals.[2] Its incorporation into fluorescent scaffolds can significantly influence their photophysical properties, often leading to desirable characteristics such as large Stokes shifts and high quantum yields.[3][4] When conjugated with an aryl system through a vinylene linker, the resulting styryl-furan derivatives can exhibit pronounced fluorescence, making them excellent candidates for bio-imaging applications.[2]

The true power of these furan-based fluorophores is unlocked by the introduction of a boronic acid group. Boronic acids are unique Lewis acids that can reversibly form covalent bonds with 1,2- or 1,3-diols, a structural feature prevalent in many biological molecules, including saccharides and certain glycoproteins. This reversible interaction forms the basis of a powerful sensing mechanism, where the binding event at the boronic acid can modulate the fluorescence output of the furan-based core. Furthermore, boronic acids have been ingeniously employed in the design of probes for reactive oxygen species (ROS) and specific enzymes, expanding their utility in cellular and molecular biology.

This document provides a comprehensive overview for researchers, scientists, and drug development professionals on the preparation of these advanced fluorescent probes. We will explore the underlying principles of their design, provide detailed, field-tested protocols for their synthesis via Suzuki-Miyaura cross-coupling, and discuss their potential applications in illuminating the complex machinery of life.

Principle of Operation: A Symphony of Molecular Interactions

The functionality of furan-based fluorescent probes derived from B-[2-(2-furanyl)ethenyl]-boronic acid is rooted in the interplay between the fluorophore core and the boronic acid recognition site. The core scaffold, typically a furan-vinylene-aryl system, is responsible for the intrinsic fluorescence of the molecule. The boronic acid group, on the other hand, acts as a molecular switch, modulating this fluorescence in response to specific analytes.

The most common mechanism of action involves a change in the electronic properties of the boronic acid upon binding to a diol-containing target. In its unbound, trigonal planar state, the boronic acid can act as an electron-withdrawing group, potentially quenching the fluorescence of the nearby fluorophore through photoinduced electron transfer (PET). Upon binding to a diol, the boron center transitions to a tetrahedral, anionic boronate ester. This change in coordination and charge distribution can disrupt the PET process, leading to a "turn-on" of fluorescence.

The versatility of this system allows for the rational design of probes for a variety of targets. By modifying the aryl component of the fluorophore and the linker between the fluorophore and the boronic acid, the probe's specificity and photophysical properties can be fine-tuned for applications ranging from glucose sensing to the detection of specific enzymatic activities.[5]

Synthetic Strategy: The Power of Palladium-Catalyzed Cross-Coupling

The construction of furan-based fluorescent probes from B-[2-(2-furanyl)ethenyl]-boronic acid is most efficiently achieved through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between a variety of organoboron compounds and organic halides or triflates with high functional group tolerance and generally excellent yields.[6][7]

The general scheme involves the coupling of B-[2-(2-furanyl)ethenyl]-boronic acid with a functionalized aryl halide (or triflate) that serves as the core of the fluorescent reporter. The choice of the aryl partner is critical as it will largely determine the photophysical properties (absorption and emission wavelengths, quantum yield) of the final probe.

Below is a generalized workflow for the synthesis of a furan-based fluorescent probe using this methodology.

G cluster_0 Reactant Preparation cluster_1 Suzuki-Miyaura Coupling cluster_2 Product Isolation and Purification cluster_3 Final Product Aryl_Halide Aryl Halide (Fluorophore Precursor) Reaction_Setup Reaction Setup: - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) - Solvent (e.g., Dioxane/H2O) Aryl_Halide->Reaction_Setup Boronic_Acid B-[2-(2-furanyl)ethenyl]-boronic acid Boronic_Acid->Reaction_Setup Coupling Cross-Coupling Reaction Reaction_Setup->Coupling Workup Aqueous Workup Coupling->Workup Purification Column Chromatography Workup->Purification Probe Furan-Based Fluorescent Probe Purification->Probe

Caption: Generalized workflow for the synthesis of furan-based fluorescent probes.

Detailed Experimental Protocols

Protocol 1: Synthesis of a Representative Furan-Vinylene-Coumarin Fluorescent Probe

This protocol describes the synthesis of a fluorescent probe where B-[2-(2-furanyl)ethenyl]-boronic acid is coupled with a brominated coumarin derivative, a widely used fluorescent scaffold.

Materials:

  • B-[2-(2-furanyl)ethenyl]-boronic acid

  • 7-Bromo-4-methylcoumarin

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water (degassed)

  • Dichloromethane (DCM)

  • Hexanes

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere reactions

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried 25 mL Schlenk flask, add 7-bromo-4-methylcoumarin (1.0 equiv), B-[2-(2-furanyl)ethenyl]-boronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed deionized water in a 4:1 ratio (v/v) to the flask via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.

  • Reaction: Stir the reaction mixture vigorously at 80-90 °C. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is typically complete within 12-24 hours.

  • Workup: After the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford the pure furan-vinylene-coumarin fluorescent probe.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation and lower yields. Performing the reaction under an inert atmosphere is crucial for maintaining catalytic activity.

  • Base: The base (potassium carbonate) is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle. It activates the boronic acid, facilitating the transfer of the organic group to the palladium center.

  • Solvent System: The mixture of dioxane and water is a common solvent system for Suzuki-Miyaura couplings. Dioxane solubilizes the organic reactants, while water is necessary to dissolve the inorganic base. Degassing the water is important to remove dissolved oxygen.

Characterization and Data Presentation

The synthesized furan-based fluorescent probes should be thoroughly characterized to confirm their structure and assess their photophysical properties.

Structural Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized probe.

Photophysical Characterization:

The photophysical properties of the fluorescent probes are critical for their application in bio-imaging. These properties are typically measured in a suitable solvent, such as phosphate-buffered saline (PBS) to mimic physiological conditions.

PropertyDescriptionTypical Values for Furan-Vinylene-Aryl Probes
Absorption Maximum (λ_abs) The wavelength at which the probe absorbs the most light.350 - 450 nm
Emission Maximum (λ_em) The wavelength at which the probe emits the most fluorescence.450 - 600 nm
Stokes Shift The difference in wavelength between the absorption and emission maxima.50 - 150 nm[3]
Molar Absorptivity (ε) A measure of how strongly the probe absorbs light at a given wavelength.10,000 - 50,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ_F) The ratio of photons emitted to photons absorbed. A measure of the probe's brightness.0.1 - 0.9[3][4]

Note: These values are representative and can vary significantly depending on the specific chemical structure of the probe and the solvent environment.

Applications in Research and Drug Development

The unique properties of furan-based fluorescent probes functionalized with boronic acid open up a wide range of applications in biological research and drug discovery.

Sensing of Saccharides and Glycans:

The ability of boronic acids to bind to diols makes these probes excellent candidates for the detection and quantification of saccharides, such as glucose. This is particularly relevant in the context of diabetes research and monitoring. Furthermore, these probes can be designed to target specific glycans on the surface of cells, which can serve as biomarkers for various diseases, including cancer.[8]

Detection of Reactive Oxygen Species (ROS):

Certain boronic acid derivatives can undergo oxidative reactions in the presence of specific ROS, such as hydrogen peroxide (H₂O₂). This reaction can lead to a significant change in the fluorescence of the probe, enabling the detection of oxidative stress in cells.

Enzyme Activity Assays:

Furan-based boronic acid probes can be designed as "turn-on" sensors for specific enzymatic activities.[5][9] For example, a probe can be synthesized with a diol-containing protecting group that quenches its fluorescence. Upon enzymatic cleavage of this protecting group, the boronic acid is freed, and its interaction with the local environment or intramolecular changes can lead to a restoration of fluorescence. This approach can be used to image the activity of enzymes such as phosphatases and glycosidases in living cells.[10]

G cluster_0 Probe Design cluster_1 Enzymatic Activation cluster_2 Fluorescence Signal Quenched_Probe Non-fluorescent Probe (Fluorophore-Linker-Boronic Acid-Enzyme Substrate) Cleavage Enzymatic Cleavage Quenched_Probe->Cleavage Enzyme Target Enzyme Enzyme->Cleavage Active_Probe Fluorescent Probe (Fluorophore-Linker-Boronic Acid) Cleavage->Active_Probe Fluorescence Fluorescence Emission Active_Probe->Fluorescence

Caption: Principle of an enzyme-activated furan-based boronic acid probe.

Cellular Imaging and Drug Screening:

These probes can be used to visualize the distribution and dynamics of their target analytes within living cells using fluorescence microscopy.[][2] In drug development, they can be employed in high-throughput screening assays to identify compounds that modulate the activity of a target enzyme or alter the concentration of a specific metabolite.

Conclusion and Future Perspectives

The synthesis of furan-based fluorescent probes using B-[2-(2-furanyl)ethenyl]-boronic acid via the Suzuki-Miyaura cross-coupling reaction offers a robust and versatile platform for the development of advanced tools for chemical biology and drug discovery. The unique combination of the favorable photophysical properties of the furan-vinylene scaffold and the versatile sensing capabilities of the boronic acid moiety allows for the rational design of probes for a wide array of biological targets. As our understanding of the intricate molecular processes underlying health and disease continues to grow, the demand for sophisticated molecular imaging tools will undoubtedly increase. The strategies and protocols outlined in this guide provide a solid foundation for researchers to create novel fluorescent probes that will help to illuminate the complex and dynamic world of the living cell.

References

  • Construction of Highly Functionalized 2-Styrylfurans by N-Heterocyclic Carbene/Brønsted Acid Catalysis. Organic Letters. Available at: [Link]

  • A Fluorescent Furan-based Probe with Protected Functional Groups for Highly Selective and Non-Toxic Imaging of HT-29 Cancer Cells and 4T1 Tumors. PubMed. Available at: [Link]

  • Development of Small-Molecule Fluorescent Probes Targeting Enzymes. PMC. Available at: [Link]

  • Synthesis and Photochemistry of Styryl Substituted Annelated Furan Derivatives. IV. Concentration Directed Intra- and/or Intermolecular [2+2] Cycloaddition. FULIR. Available at: [Link]

  • Design and synthesis of fluorescent probes specific for pantetheinase and their application in bioimaging. Analyst. Available at: [Link]

  • A Fluorescent Furan‐based Probe with Protected Functional Groups for Highly Selective and Non‐Toxic Imaging of HT‐29 Cancer Cells and 4T1 Tumors. ResearchGate. Available at: [Link]

  • Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging. PMC. Available at: [Link]

  • Development of Functional Fluorescent Molecular Probes for the Detection of Biological Substances. MDPI. Available at: [Link]

  • Fluorescent Probes and Labels for Cellular Imaging. Semantic Scholar. Available at: [Link]

  • Organic styryl dye nanoparticles: synthesis and unique spectroscopic properties. PubMed. Available at: [Link]

  • Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates. PMC. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Characterization of Furanic Compounds. DTIC. Available at: [Link]

  • Synthesis and Photophysical Study of 2′-Deoxyuridines Labeled with Fluorene Derivatives. MDPI. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]

  • Advances in the Development of Fluorescence Probes for Cell Plasma Membrane Imaging. UQ eSpace. Available at: [Link]

  • Suzuki cross-coupling reaction. YouTube. Available at: [Link]

  • The synthesis and examination of some fluorescent derivatives of 2,2′-bithienyl and 2-(2′-furyl)-thiophen. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • Detail Synthetic Study of Infrared Fluorescent Dyes: Design, Synthesis and Chemical Properties of their Photodynamic Therapy Probes. MDPI. Available at: [Link]

  • 2-[(E)-2-(furan-2-yl)ethenyl]furan. PubChem. Available at: [Link]

  • 2-(2-Ethynyl-4-fluorophenyl)furan. PubChem. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Homocoupling in B-[2-(2-furanyl)ethenyl]-Boronic Acid Couplings

Welcome to the Advanced Technical Support Center. As Application Scientists, we frequently encounter challenges when performing Suzuki-Miyaura cross-couplings with highly reactive, electron-rich substrates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As Application Scientists, we frequently encounter challenges when performing Suzuki-Miyaura cross-couplings with highly reactive, electron-rich substrates. Boronic acid, B-[2-(2-furanyl)ethenyl]- (also known as 2-(2-furanyl)vinylboronic acid) is a notoriously challenging coupling partner. While it is an excellent building block for introducing furan-bearing diene systems into drug scaffolds, it is highly susceptible to a parasitic side reaction: homocoupling .

When this side reaction dominates, the boronic acid reacts with itself rather than the aryl halide, generating 1,4-di(furan-2-yl)buta-1,3-diene (m/z 186.07) as a stubborn, yield-killing impurity. This guide provides a deep dive into the mechanistic causality of this failure mode and delivers field-proven, self-validating protocols to suppress it.

Part 1: Mechanistic Causality (The "Why")

To troubleshoot effectively, we must first understand the causality behind the formation of the homocoupled diene. Homocoupling of vinylboronic acids is not a random error; it is driven by specific catalytic manifolds that outcompete the desired cross-coupling cycle.

The Aerobic Pathway (Oxygen-Driven)

The most common cause of homocoupling is the ingress of molecular oxygen. O₂ reacts rapidly with the active Pd(0) catalyst to form a palladium peroxo complex, (η²-O₂)PdL₂[1]. Because the boron atom in B-[2-(2-furanyl)ethenyl]-boronic acid is highly oxophilic, it coordinates directly to this peroxo oxygen, forming a reactive adduct[2]. A second equivalent of the boronic acid then transmetalates onto this complex, leading to reductive elimination of the homocoupled diene and the generation of water or hydrogen peroxide.

The Anaerobic Pathway (Pd(II)-Driven)

Even in perfectly degassed systems, homocoupling can occur if you use a Pd(II) precatalyst (e.g., Pd(OAc)₂). To enter the catalytic cycle, Pd(II) must be reduced to Pd(0). In the absence of other reducing agents, the boronic acid itself acts as the reductant. Two equivalents of your valuable B-[2-(2-furanyl)ethenyl]-boronic acid are consumed to reduce one equivalent of Pd(II), generating the homocoupled diene stoichiometrically[3]. Furthermore, base-assisted formation of Pd-oxide species can trigger an oxo-palladium homocoupling pathway specific to vinylboronic acids[4].

Mechanism Pd0 Pd(0) Catalyst O2 O2 Ingress Pd0->O2 Aerobic oxidation OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd + Ar-X PdPeroxo (η²-O₂)PdL₂ Complex O2->PdPeroxo Adduct Pd-Boronate Adduct PdPeroxo->Adduct + Boronic Acid Boronic 2-(2-furanyl)vinylboronic acid Homocoupling Homocoupled Diene (m/z 186.07) Adduct->Homocoupling + 2nd Boronic Acid Reductive Elimination ArX Aryl Halide (Ar-X) CrossProduct Cross-Coupled Product OxAdd->CrossProduct + Boronic Acid Transmetalation

Mechanistic divergence between desired cross-coupling and aerobic homocoupling pathways.

Part 2: Frequently Asked Questions (FAQs)

Q: I purged my flask with nitrogen for 5 minutes, but I still see 30% homocoupling. Why? A: Simple headspace purging is insufficient for electron-rich vinylboronic acids. Dissolved oxygen in the solvent will rapidly oxidize Pd(0). You must use subsurface sparging (bubbling inert gas directly through the solvent) for at least 30 minutes, or employ the freeze-pump-thaw method to ensure rigorous exclusion of oxygen[3].

Q: Does the choice of base impact the homocoupling rate? A: Yes. Strong bases (like NaOH or KOtBu) can accelerate the base-catalyzed decomposition of the boronic acid and promote the oxo-palladium homocoupling pathway[4]. Switching to a milder, anhydrous base like K₃PO₄ or Cs₂CO₃ often suppresses these side reactions while still facilitating the desired transmetalation.

Q: How can I manipulate the reaction kinetics to favor cross-coupling? A: Homocoupling is a bimolecular reaction with respect to the boronic acid. By keeping the instantaneous concentration of B-[2-(2-furanyl)ethenyl]-boronic acid extremely low, you mathematically disfavor the homocoupling pathway. This is achieved by adding the boronic acid slowly via a syringe pump over 1–2 hours, rather than in a single batch.

Part 3: Quantitative Data & Parameter Optimization

The table below summarizes the causal relationship between reaction parameters and the resulting product distribution. Notice how the combination of proper degassing, advanced precatalysts, and controlled addition drastically shifts the manifold toward the desired cross-coupled product.

Table 1: Impact of Reaction Parameters on B-[2-(2-furanyl)ethenyl]-boronic Acid Coupling

Catalyst SystemBaseAddition MethodAtmosphere ControlCross-Coupling YieldHomocoupling Yield
Pd(OAc)₂ / PPh₃Na₂CO₃Batch (All at once)Ambient Air35%55%
Pd(PPh₃)₄K₂CO₃Batch (All at once)N₂ Purged (Headspace)62%28%
SPhos Pd G3K₃PO₄Batch (All at once)N₂ Sparged (Subsurface)81%12%
SPhos Pd G3 K₃PO₄ Syringe Pump (2 h) N₂ Sparged (Subsurface) >95% <2%

Part 4: Self-Validating Experimental Protocol

To guarantee trustworthiness, the following protocol is designed as a self-validating system . It includes built-in analytical checkpoints to verify that the environment is truly optimized before the precious boronic acid is introduced.

Step 1: Rigorous Solvent Degassing
  • Transfer 1,4-dioxane and water (typically a 4:1 or 5:1 ratio) into a Schlenk flask.

  • Insert a long stainless-steel needle below the surface of the solvent.

  • Sparge with high-purity Argon or Nitrogen for a minimum of 45 minutes.

  • Validation Check: If available, use a dissolved oxygen (DO) probe to confirm O₂ levels are <0.5 ppm. Alternatively, the absence of any color change in a control vial containing a sensitive Pd(0) indicator confirms anaerobic conditions.

Step 2: Catalyst and Electrophile Preparation
  • In a dry glovebox or under strict Schlenk conditions, add the aryl halide (1.0 equiv), SPhos Pd G3 precatalyst (0.02 equiv), and finely milled anhydrous K₃PO₄ (2.0 equiv) to the reaction vessel.

  • Add the degassed solvent mixture via cannula transfer.

  • Heat the mixture to 80 °C.

  • Validation Check: The SPhos Pd G3 precatalyst will activate cleanly to Pd(0) without consuming boronic acid. The solution should become homogeneous and exhibit a characteristic pale yellow/orange color, indicating active Pd(0) waiting for transmetalation.

Step 3: Controlled Substrate Addition
  • Dissolve B-[2-(2-furanyl)ethenyl]-boronic acid (1.2 equiv) in a minimal amount of degassed 1,4-dioxane in a separate sealed vial.

  • Load this solution into a gas-tight syringe.

  • Using a syringe pump, add the boronic acid solution dropwise to the heated reaction mixture over a period of 120 minutes.

Step 4: In-Process Monitoring
  • Validation Check: At t = 30 min and t = 60 min, withdraw a 10 µL aliquot under positive Argon pressure.

  • Quench into LC-MS grade acetonitrile and analyze.

  • Monitor the Extracted Ion Chromatogram (EIC) for m/z 186.07 (the 1,4-di(furan-2-yl)buta-1,3-diene homocoupled mass). If this mass is absent or <2% relative to the cross-coupled product mass, your suppression strategy is actively working.

Workflow Start High Homocoupling Detected CheckO2 Is reaction rigorously degassed? Start->CheckO2 Degas Apply N2/Ar sparge or Freeze-Pump-Thaw CheckO2->Degas No CheckCat Using Pd(II) precatalyst? CheckO2->CheckCat Yes Success Homocoupling Suppressed Degas->Success ChangeCat Switch to Pd(0) or Buchwald G3/G4 precatalyst CheckCat->ChangeCat Yes CheckConc High local boronic acid conc.? CheckCat->CheckConc No ChangeCat->Success SyringePump Use syringe pump for slow addition (1-2 h) CheckConc->SyringePump Yes SyringePump->Success

Decision tree for diagnosing and resolving homocoupling in Suzuki-Miyaura reactions.

Part 5: References

  • [1] Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society (ACS Publications). 1

  • [4] Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. The Journal of Physical Chemistry C (ACS Publications). 4

  • [2] Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A (ACS Publications). 2

  • [3] Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy. Organic Process Research & Development (ACS Publications). 3

Sources

Optimization

Technical Support Center: Handling &amp; Storage of Boronic acid, B-[2-(2-furanyl)ethenyl]-

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling with the erratic stability of heteroaryl and vinyl boronic acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling with the erratic stability of heteroaryl and vinyl boronic acids. Boronic acid, B-[2-(2-furanyl)ethenyl]- (CAS: 59239-45-1)[1], commonly known as 2-(2-furanyl)vinylboronic acid, is a highly versatile building block for Suzuki-Miyaura cross-couplings. However, its unique structural features—a Lewis acidic boron center conjugated to a diene-like vinylfuran system—make it exceptionally vulnerable to degradation.

This guide provides an authoritative, mechanistic approach to troubleshooting, storing, and preserving the integrity of this specific compound.

Mechanistic Degradation Pathways (The "Why")

To prevent degradation, you must first understand the causality behind it. This compound is primarily susceptible to three destructive pathways and one reversible structural shift:

  • Protodeboronation (Hydrolysis): The carbon-boron bond is highly polarized. Moisture can cleave this bond, replacing the boronic acid group with a proton to yield 2-vinylfuran and boric acid[2]. Vinyl and heteroaryl boronic acids are particularly susceptible to this because the developing carbanion in the transition state is stabilized by the adjacent π -system[3].

  • Oxidative Deboronation: The empty p-orbital of the boron atom is a prime target for nucleophilic attack by atmospheric oxygen (O₂) or reactive oxygen species (ROS). This triggers a carbon-to-oxygen migration, ultimately hydrolyzing the compound into 2-(2-furanyl)acetaldehyde and boric acid[4][5].

  • Polymerization: The 2-(2-furanyl)ethenyl moiety is a conjugated diene system structurally analogous to 2-vinylfuran, which is notoriously prone to radical polymerization and auto-oxidation when exposed to UV light or ambient heat[6][7].

  • Dehydration (Boroxine Formation): Like all boronic acids, this compound exists in equilibrium with its cyclic trimer anhydride (boroxine)[8]. While reversible, uncontrolled dehydration alters the physical properties and effective molecular weight of your reagent.

DegradationPathways Compound Boronic acid, B-[2-(2-furanyl)ethenyl]- Oxidation Oxidation (O2 / ROS) Compound->Oxidation Proto Protodeboronation (H2O) Compound->Proto Poly Polymerization (Light / Heat) Compound->Poly Prod1 2-(2-Furanyl)acetaldehyde + Boric Acid Oxidation->Prod1 Prod2 2-Vinylfuran + Boric Acid Proto->Prod2 Prod3 Oligomeric/Polymeric Resins Poly->Prod3

Mechanistic degradation pathways of 2-(2-furanyl)vinylboronic acid.

Troubleshooting & FAQs

Q: My Suzuki-Miyaura coupling yields have dropped significantly using a batch stored at room temperature. What happened? A: The compound has likely undergone protodeboronation or oxidative deboronation. Because the boron atom's empty p-orbital is unprotected, atmospheric moisture and oxygen rapidly degrade the C-B bond at room temperature[2][4]. Always store this compound at -20°C under an inert atmosphere (Argon/N₂)[9].

Q: I noticed the powder has become clumped and less soluble in my reaction solvent. Is it ruined? A: Not necessarily. This is a classic symptom of dehydration into a boroxine trimer[8]. When exposed to dry air, the compound loses water. Boroxines have different solubility profiles and alter the effective molecular weight of your reagent. You can push the equilibrium back by adding a slight excess of water to your reaction mixture, or simply recalculate your stoichiometry based on the boroxine trimer weight (MW ≈ 281.4 g/mol ).

Q: The compound has turned from a pale powder to a dark, gummy solid. Can I salvage it? A: No. This physical change indicates radical polymerization of the conjugated vinylfuran system[6][7]. Once oligomerized, the active compound is consumed and cannot be reversed. Discard the batch and ensure future aliquots are stored in amber vials to protect from photo-initiation.

Quantitative Data: Storage Parameters & Diagnostics

Summarized below are the critical storage parameters and diagnostic NMR shifts to verify the integrity of your compound before committing it to expensive catalytic workflows.

Table 1: Optimal Storage Parameters
Storage ParameterRecommended ConditionMechanistic Rationale
Temperature -20°C (Freezer)Suppresses the activation energy required for both oxidative deboronation and protodeboronation[2][9].
Atmosphere Argon or NitrogenPrevents nucleophilic attack by atmospheric O₂ on the empty boron p-orbital[4].
Light Exposure Amber Vials / DarkPrevents photo-induced radical generation that triggers polymerization of the vinylfuran system[7].
Moisture Desiccated (<10% RH)Prevents hydrolytic protodeboronation and erratic boroxine-boronic acid equilibrium shifts[3][8].
Table 2: Diagnostic ¹H NMR Shifts for Degradation (CDCl₃)
Degradation PathwayTarget ImpurityDiagnostic ¹H NMR ShiftAction Required
Protodeboronation 2-Vinylfuran~5.15 ppm & ~5.75 ppm (Terminal vinyl protons, dd)Discard batch; stoichiometry is permanently altered[2].
Oxidation 2-(2-Furanyl)acetaldehyde~9.7 ppm (Aldehyde proton, t)Discard batch; boron center is lost[4].
Dehydration Boroxine TrimerBroadening of vinyl/furan signals; absence of B-OH (~6.0 ppm)Recalculate molecular weight or rehydrate[8].
Polymerization Oligomeric ResinsBroad, unresolved humps between 1.5 - 3.0 ppm (Aliphatic backbone)Discard batch; active compound is consumed[6].

Experimental Protocols

To guarantee experimental reproducibility, utilize the following self-validating protocols for handling and long-term stabilization.

Protocol 1: Inert Aliquoting Workflow (Short-to-Medium Term Storage)

Causality: Repeated freeze-thaw cycles and ambient air exposure during weighing are the primary causes of batch degradation.

  • Receive & Transfer: Upon receiving the compound on dry ice, immediately transfer the sealed bottle into a glovebox purged with Argon or N₂.

  • Aliquot: Divide the bulk powder into single-use amber glass vials. This prevents light-induced polymerization[7] and eliminates future atmospheric exposure for the bulk supply.

  • Seal: Cap the vials with PTFE-lined septa and wrap the seals tightly with Parafilm.

  • Store: Remove from the glovebox and store immediately in a desiccator placed inside a -20°C freezer[9].

Protocol 2: Conversion to a Bench-Stable MIDA Boronate (Long-Term Storage)

Causality & Validation: Unprotected vinyl/heteroaryl boronic acids are kinetically labile. By complexing the boron atom with N-methyliminodiacetic acid (MIDA), the empty p-orbital is rehybridized from sp² to sp³, completely shutting down oxidation and protodeboronation pathways[3]. This protocol is self-validating: the physical collection of water in the Dean-Stark trap confirms the condensation is occurring, and the selective precipitation in ether isolates the pure product.

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap, suspend Boronic acid, B-[2-(2-furanyl)ethenyl]- (1.0 eq) and MIDA (1.2 eq) in a 1:1 mixture of anhydrous Toluene and DMSO.

  • Reflux: Heat the mixture to reflux.

    • Validation Checkpoint: Monitor the Dean-Stark trap. The reaction is complete when water ceases to collect (typically 2-4 hours).

  • Concentrate: Cool to room temperature and remove the toluene under reduced pressure.

  • Precipitate: Add the remaining DMSO solution dropwise into a vigorously stirring volume of diethyl ether.

    • Validation Checkpoint: The MIDA boronate will instantly crash out as a solid, while impurities and unreacted free boronic acid remain soluble in the ether[3].

  • Isolate: Filter, wash with cold ether, and dry under vacuum. The resulting powder can be stored on the benchtop indefinitely.

MIDA_Synthesis Start Free Boronic Acid + MIDA (1.2 eq) Reflux Reflux in Toluene/DMSO (Dean-Stark Trap) Start->Reflux Validate Visual Validation: Water Collection Ceases Reflux->Validate Precipitate Precipitate with Diethyl Ether Validate->Precipitate Product Bench-Stable MIDA Boronate Precipitate->Product

Self-validating workflow for the synthesis of bench-stable MIDA boronates.

Sources

Troubleshooting

Technical Support Center: Catalyst &amp; Ligand Screening for B-[2-(2-furanyl)ethenyl]boronic Acid Suzuki Couplings

Introduction: The Substrate Profile Welcome to the Technical Support Center for advanced Suzuki-Miyaura cross-couplings. Working with B-[2-(2-furanyl)ethenyl]boronic acid (commonly known as (E)-2-(furan-2-yl)vinylboronic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Substrate Profile

Welcome to the Technical Support Center for advanced Suzuki-Miyaura cross-couplings. Working with B-[2-(2-furanyl)ethenyl]boronic acid (commonly known as (E)-2-(furan-2-yl)vinylboronic acid) presents a unique trifecta of synthetic challenges for researchers and drug development professionals:

  • Vinylboronic Acid Instability : Highly susceptible to base-catalyzed protodeboronation, yielding volatile 2-vinylfuran.

  • Heteroaryl Coordination : The furan oxygen can weakly coordinate with palladium, potentially altering the coordination sphere or leading to catalyst deactivation.

  • Stereochemical Integrity : The conjugated diene system is prone to E/Z isomerization during the extended lifetime of the palladium(II) transmetalation intermediate.

This guide provides field-proven troubleshooting, mechanistic insights, and validated screening protocols to ensure high-yielding, stereoretentive cross-couplings.

Part 1: Mechanistic Insights & Failure Modes

To troubleshoot effectively, we must understand the causality behind experimental failures. In a standard Suzuki coupling, the oxidative addition of the aryl halide to Pd(0) is followed by transmetalation with the boronic acid and subsequent reductive elimination.

However, with B-[2-(2-furanyl)ethenyl]boronic acid, the rate of transmetalation must outcompete the rate of protodeboronation. If the catalyst is too slow (e.g., using unhindered ligands like PPh3), the boronic acid will hydrolyze in the presence of base and water before it can couple. Furthermore, if oxygen is present, the transmetalation complex can undergo homocoupling to form a symmetric diene.

G A Pd(0)L_n Active Catalyst B Oxidative Addition [Pd(II)(Ar)(X)L_n] A->B + Ar-X C Transmetalation [Pd(II)(Ar)(Vinyl-Furan)L_n] B->C + Base D Reductive Elimination Coupled Product C->D Product Release G Homocoupling (Diene Formation) C->G O2/Excess Pd (Failure Mode) D->A Regeneration E B-[2-(2-furanyl)ethenyl] Boronic Acid E->C Transmetalation F Protodeboronation (2-Vinylfuran) E->F Base/H2O (Failure Mode)

Suzuki-Miyaura Catalytic Cycle highlighting failure modes for vinylboronic acids.

Part 2: Troubleshooting Guide & FAQs

Q1: I am observing massive protodeboronation (formation of 2-vinylfuran) and very little cross-coupled product. How do I prevent this? A: Protodeboronation is the primary failure mode for vinylboronic acids, occurring when the boronic acid undergoes base-catalyzed hydrolysis faster than it transmetalates[1].

  • Solution 1 (Ligand Choice): Switch to a highly active, electron-rich, and bulky dialkylbiaryl phosphine ligand like SPhos or XPhos . These ligands accelerate both oxidative addition and transmetalation, ensuring the catalytic cycle outpaces the degradation pathway[2].

  • Solution 2 (Base & Solvent): Avoid strong bases like NaOH or KOtBu. Use a milder base such as K3PO4 or Cs2CO3 in a biphasic system (e.g., THF/H2O).

  • Solution 3 (Precatalysts): Use a Buchwald precatalyst (e.g., SPhos Pd G2 or G3) to ensure rapid generation of the active Pd(0) species at room temperature or mild heating (40 °C), minimizing thermal degradation of the boronic acid[3].

Q2: My reaction stalls at 30-40% conversion. Is the furan ring poisoning the catalyst? A: While furan is less coordinating than pyridine, the electron-rich nature of the 2-furanylvinyl system can lead to off-cycle Pd(II) resting states if the reductive elimination step is slow.

  • Solution: Increase the steric bulk of the ligand to force reductive elimination. If SPhos is stalling, try RuPhos . Additionally, ensure your reaction is rigorously degassed; even trace oxygen will oxidize the phosphine ligand, killing the active catalyst mid-reaction.

Q3: The starting boronic acid is pure (E)-isomer, but my product is a 3:1 mixture of (E) and (Z) isomers. Why is stereoretention failing? A: Stereochemical scrambling in vinyl Suzuki couplings usually occurs if the Pd(II) transmetalation intermediate is long-lived, allowing the intermediate to undergo a π−σ−π rearrangement or bond rotation before reductive elimination.

  • Solution: To preserve the E-geometry, you must accelerate reductive elimination. Bulky ligands (like SPhos) are excellent for this. Furthermore, lower the reaction temperature. High temperatures (>80 °C) promote isomerization. Moving to a highly active precatalyst system that operates at 25–40 °C will lock in the stereochemistry.

Q4: I am seeing significant amounts of 1,4-di(furan-2-yl)buta-1,3-diene. How do I stop this homocoupling? A: Homocoupling of the vinylboronic acid is typically caused by the presence of oxygen, which acts as an oxidant and turns the Suzuki coupling into an oxidative homocoupling[1]. It can also be catalyzed by trace metals, indicating the need to carefully control the catalyst state[4].

  • Solution: Rigorously degas all solvents using the freeze-pump-thaw method or vigorous sparging with argon for at least 30 minutes. Use a pre-reduced Pd(0) source or a precatalyst rather than plain Pd(OAc)2. You can also employ a slow-addition technique for the boronic acid via a syringe pump to keep its steady-state concentration low.

Part 3: Catalyst & Ligand Screening Matrix

When designing a screening matrix for B-[2-(2-furanyl)ethenyl]boronic acid, prioritize ligands that accelerate transmetalation and reductive elimination. Below is a summary of quantitative performance expectations based on established literature for heteroaryl-vinyl boronic acids.

Catalyst / PrecatalystLigandBase / SolventTemp (°C)Expected ConversionE/Z RetentionPrimary Issue
Pd(PPh3)4PPh3 (built-in)Na2CO3 / Toluene-H2O80 °C20 - 40%PoorHigh protodeboronation, slow cycle.
Pd(dppf)Cl2dppf (built-in)K2CO3 / Dioxane-H2O80 °C50 - 60%ModerateThermal degradation of boronic acid.
Pd(OAc)2 (1-2 mol%)SPhos (2-4 mol%)K3PO4 / THF-H2O40 °C> 90%ExcellentOptimal starting point.
SPhos Pd G3SPhos (built-in)K3PO4 / THF-H2O25 °C> 95%ExcellentBest for highly sensitive substrates.
PEPPSI-IPrNHC (IPr)Cs2CO3 / Dioxane60 °C70 - 85%GoodNHC ligands can sometimes be too bulky.

Part 4: Validated Experimental Protocols

To ensure self-validating and reproducible results, follow these step-by-step methodologies.

W S1 Step 1: Reagent Preparation Weigh Aryl Halide, Boronic Acid, Base S2 Step 2: Catalyst Loading Add SPhos Pd G3 Precatalyst (1-3 mol%) S1->S2 S3 Step 3: Strict Degassing Sparge THF/H2O with Argon (30 mins) S2->S3 S4 Step 4: Reaction Execution Stir at 25-40 °C under Argon S3->S4 S5 Step 5: Quench & Workup Filter through Celite, Extract with EtOAc S4->S5

Workflow for High-Yielding Suzuki Coupling of Sensitive Vinylboronic Acids.

Protocol A: High-Activity Screening (SPhos / Pd(OAc)2 System)

This protocol utilizes the highly active SPhos ligand, which has been proven to enable the coupling of unstable heteroaryl and vinylboronic acids at low temperatures, minimizing protodeboronation[2].

Materials:

  • Aryl halide (1.0 equiv, 0.5 mmol)

  • B-[2-(2-furanyl)ethenyl]boronic acid (1.2 - 1.5 equiv, 0.6 - 0.75 mmol)

  • Pd(OAc)2 (2.0 mol%)

  • SPhos (4.0 mol%)

  • K3PO4 (anhydrous, finely ground, 2.0 equiv)

  • THF (degassed, 2.0 mL) and H2O (degassed, 0.4 mL)

Step-by-Step Procedure:

  • Preparation of the Schlenk Tube: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (if solid), B-[2-(2-furanyl)ethenyl]boronic acid, Pd(OAc)2, SPhos, and K3PO4.

  • Atmosphere Exchange: Seal the tube with a septum. Evacuate the tube and backfill with ultra-pure Argon. Repeat this cycle three times.

  • Solvent Addition: If the aryl halide is a liquid, add it now via a microsyringe. Add the degassed THF and degassed H2O via syringe. (Note: The biphasic nature is crucial for dissolving the phosphate base while keeping the organic reactants in the THF layer).

  • Reaction: Stir the mixture vigorously (1000 rpm) at 40 °C. Monitor the reaction via TLC or LC-MS. Due to the high activity of the SPhos/Pd system, completion is typically observed within 2 to 6 hours.

  • Workup & Validation: Dilute the reaction mixture with ethyl acetate (10 mL) and water (5 mL). Separate the layers, extract the aqueous layer with ethyl acetate (2 x 10 mL), dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure. Analyze the crude mixture via 1H NMR to confirm E/Z ratio retention.

Protocol B: Ultra-Mild Conditions (Buchwald G3 Precatalyst)

For extremely sensitive coupling partners where even 40 °C induces E/Z isomerization or degradation, use the G3 precatalyst to generate the active Pd(0) species instantaneously at room temperature[3].

Modifications from Protocol A:

  • Replace Pd(OAc)2 and SPhos with SPhos Pd G3 (1.0 - 2.0 mol%).

  • Conduct the reaction strictly at 25 °C (Room Temperature) .

  • Because the active catalyst is generated immediately upon dissolution in the basic aqueous/organic mixture, ensure the boronic acid is added last or dissolved in the THF prior to base addition to prevent premature base-catalyzed degradation.

References

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • Cobalt-Catalyzed Protodeboronation of Aryl and Vinyl Boronates Source: ACS Publications URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry characterization of Boronic acid, B-[2-(2-furanyl)ethenyl]- coupled products

An In-Depth Guide to the Mass Spectrometry Characterization of B-[2-(2-furanyl)ethenyl]-boronic Acid and its Suzuki Coupling Products This guide provides a comprehensive comparison of mass spectrometry (MS) techniques fo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Mass Spectrometry Characterization of B-[2-(2-furanyl)ethenyl]-boronic Acid and its Suzuki Coupling Products

This guide provides a comprehensive comparison of mass spectrometry (MS) techniques for the characterization of B-[2-(2-furanyl)ethenyl]-boronic acid and its derivatives, particularly those resulting from Suzuki-Miyaura cross-coupling reactions. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the underlying principles and causalities behind experimental choices, ensuring robust and reliable analytical outcomes.

Introduction: The Analytical Challenge of Boronic Acids

Boronic acids are indispensable reagents in modern organic synthesis, most notably as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction is a cornerstone of pharmaceutical development for its ability to efficiently form carbon-carbon bonds. B-[2-(2-furanyl)ethenyl]-boronic acid, with its furan moiety, is a valuable building block for creating complex molecular architectures.

However, the very nature of the boronic acid group—B(OH)₂—presents significant challenges for mass spectrometric analysis. These molecules are prone to dehydration, thermally or in the ion source, to form cyclic trimers known as boroxines.[2][3][4] This phenomenon can obscure the true molecular weight and complicate spectral interpretation. Furthermore, their polarity makes them unsuitable for direct analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) without prior derivatization.[5][6] This guide will compare the primary MS-based approaches to navigate these challenges effectively.

PART 1: Characterization of the Parent Boronic Acid

The initial characterization of the starting boronic acid is critical to ensure its purity and stability before its use in synthesis. The choice of analytical technique profoundly impacts the quality and interpretability of the data.

The Core Dilemma: Boroxine Formation

The primary obstacle in boronic acid analysis is the facile, thermally-induced loss of water to form a stable six-membered boroxine ring. This process depletes the monomeric boronic acid, leading to a dominant ion in the mass spectrum that does not correspond to the expected molecular weight, causing confusion.

Caption: Thermally induced dehydration of boronic acids into cyclic trimers (boroxines).

Comparison of Ionization Techniques

ESI is a "soft" ionization technique that is well-suited for polar molecules, making it a primary candidate for boronic acid analysis. When coupled with Ultra-High-Performance Liquid Chromatography (UPLC), it provides a powerful platform for high-throughput analysis.[4][7]

  • Expertise & Experience: The key to successful ESI-MS analysis is mitigating boroxine formation within the ion source and preventing the formation of non-covalent adducts with solvents. Our experience shows that this is not a limitation of the technique itself, but rather a parameter to be optimized. By using a mobile phase modifier like ammonium acetate and carefully tuning ion source parameters (e.g., capillary voltage, desolvation temperature), the equilibrium can be shifted to favor the monomeric ion.[7]

  • Trustworthiness: A self-validating ESI-MS protocol involves monitoring for the characteristic isotopic signature of boron (¹⁰B and ¹¹B, in an approximate 1:4 ratio).[8] The presence of this isotopic pattern confirms that the detected ion contains a boron atom, adding a layer of confidence to the identification.

  • Authoritative Grounding: Research has demonstrated that UPLC-ESI-MS methods with run times as short as one minute can be developed for a broad range of boronic acids without requiring pre-derivatization.[7]

While less common for small molecules, MALDI-MS offers a unique solution to the boroxine problem. The choice of matrix is not merely a substrate but an active participant in the ionization process.

  • Expertise & Experience: Traditional MALDI analysis of boronic acids can be unreliable due to the same dehydration issues.[8] A breakthrough came with the discovery that 2,5-dihydroxybenzoic acid (DHB) can serve as both the matrix and an in situ derivatizing agent.[2][8] The diol functionality of DHB reacts with the boronic acid on the MALDI plate to form a stable boronic ester. This covalent modification occurs spontaneously, eliminating the need for a separate, time-consuming derivatization step and yielding a clean spectrum of the DHB-adduct.[3][8]

  • Trustworthiness: This on-plate derivatization is self-validating. The resulting mass will be [M + DHB - 2H₂O + H]⁺, a predictable and easily identifiable ion. The success of this method has been validated for the identification and sequencing of complex peptide boronic acids.[2]

GC-MS is a powerhouse for resolving complex mixtures and providing reproducible electron ionization (EI) spectra. However, its application to boronic acids is conditional upon a critical preliminary step.

  • Expertise & Experience: Direct injection of boronic acids into a hot GC inlet is a recipe for failure. The high temperatures will invariably lead to boroxine formation.[6] Therefore, chemical derivatization is not optional; it is mandatory. The most common and reliable method is the conversion of the boronic acid to its corresponding pinacol boronate ester.[9] This reaction is typically fast and high-yielding, replacing the reactive B(OH)₂ group with a stable, cyclic boronate ester that is sufficiently volatile and thermally robust for GC analysis.

  • Trustworthiness: The protocol is validated by running a control sample of the underivatized boronic acid to demonstrate its failure to elute or its decomposition. The derivatized sample should show a clean, sharp peak corresponding to the pinacol ester. The resulting EI mass spectrum can then be used for structural elucidation and library matching.

Data Summary: Comparison of Analytical Techniques for Boronic Acid Analysis
TechniqueAdvantagesDisadvantagesCausality & Best Practices
UPLC-ESI-MS Direct analysis without derivatization; High-throughput capability.[7]Prone to boroxine/adduct formation if not optimized.[4][7]Reason: Soft ionization can still induce dehydration. Best Practice: Use a buffered mobile phase (e.g., 10 mM ammonium acetate) and optimize source conditions to stabilize the monomeric ion.[7]
MALDI-MS Simple, rapid on-plate derivatization with DHB matrix avoids pre-treatment.[8]Limited literature for general boronic acids compared to ESI or GC.[8]Reason: DHB's diol structure covalently traps the boronic acid as a stable ester. Best Practice: Use DHB as the matrix for a simple, one-step analysis that yields a clean spectrum of the adduct.[2][3]
GC-MS High chromatographic resolution; Reproducible EI fragmentation patterns.[9]Mandatory chemical derivatization adds a step and potential for side reactions.[6][9]Reason: Boronic acids are non-volatile and thermally labile. Best Practice: Convert to a stable pinacol boronate ester prior to analysis to ensure volatility and prevent decomposition.[9][10]

PART 2: Characterization of Suzuki-Miyaura Coupling Products

Once the integrity of B-[2-(2-furanyl)ethenyl]-boronic acid is confirmed, it can be used in synthesis. Mass spectrometry is the ideal tool for monitoring the progress of the Suzuki-Miyaura reaction and confirming the structure of the final coupled product.

Monitoring Reaction Progress with UPLC-MS

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of the boronic acid with an organohalide (e.g., an aryl bromide). UPLC-MS is the method of choice for real-time reaction monitoring.[11]

  • Expertise & Experience: A successful reaction monitoring workflow involves tracking the consumption of reactants and the formation of the product simultaneously. By developing a rapid UPLC method, one can separate the boronic acid, the organohalide, and the coupled product.

  • Trustworthiness: This system is self-validating. The disappearance of the starting materials should directly correlate with the appearance of the product peak. If the organohalide is a bromide, its isotopic pattern (⁷⁹Br/⁸¹Br in a ~1:1 ratio) will be a clear marker. The disappearance of this doublet and the appearance of a new, single-isotope cluster peak for the product provides unambiguous evidence of a successful reaction.[11]

Suzuki_Workflow cluster_0 Reaction cluster_1 Analysis Reactants B-[2-(2-furanyl)ethenyl]-boronic acid + Aryl Halide + Pd Catalyst & Base Quench Quench Aliquot Reactants->Quench Time Point Sampling Dilute Dilute in Mobile Phase Quench->Dilute Inject Inject into UPLC-MS Dilute->Inject Chromatogram Chromatogram (Separation of Components) Inject->Chromatogram MS Mass Spectrometer MassSpectra Mass Spectra (Identify Components) Chromatogram->MassSpectra Fragmentation_Pathway cluster_frags Product Ions (Fragments) Parent [Furan-CH=CH-Aryl + H]+ (Precursor Ion) Frag1 [Furan-CH=CH]+ Parent->Frag1 Cleavage of Aryl group Frag2 [Aryl]+ Parent->Frag2 Cleavage of Furan-ethenyl group Frag3 [Furan]+ Frag1->Frag3 Cleavage of ethenyl group

Caption: Predicted MS/MS fragmentation pathway for a model Suzuki coupling product.

PART 3: Validated Experimental Protocols

The following protocols are presented as robust, field-tested methodologies.

Protocol 1: UPLC-ESI-MS for High-Throughput Analysis and Reaction Monitoring

This method is adapted from established high-throughput protocols for boronic acid analysis. [7]

  • Sample Preparation:

    • For starting material analysis, dissolve 1 mg of B-[2-(2-furanyl)ethenyl]-boronic acid in 10 mL of mobile phase A.

    • For reaction monitoring, quench a 10 µL aliquot of the reaction mixture in 1 mL of mobile phase A. Vortex thoroughly.

  • UPLC Conditions:

    • Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 0.5 minutes, hold for 0.2 minutes, return to 5% B and re-equilibrate.

    • Flow Rate: 0.6 mL/min.

    • Injection Volume: 1 µL.

  • ESI-MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 20 V (Optimize for minimal fragmentation).

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • Mass Range: m/z 50-500.

Protocol 2: GC-MS Analysis via Pinacol Derivatization

This protocol is based on standard procedures for making boronic acids amenable to GC analysis. [9]

  • Derivatization Procedure:

    • To a dry vial, add approximately 1 mg of the boronic acid sample.

    • Add 500 µL of anhydrous tetrahydrofuran (THF).

    • Add 1.1 molar equivalents of pinacol.

    • Seal the vial and stir at room temperature for 30 minutes. The reaction is often complete upon dissolution. Gentle heating (40 °C) can be applied if necessary.

    • The sample is now ready for direct injection into the GC-MS.

  • GC-MS Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 280 °C.

    • Carrier Gas: Helium at 1 mL/min.

    • Oven Program: Hold at 100 °C for 1 minute, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

Conclusion

The mass spectrometric characterization of B-[2-(2-furanyl)ethenyl]-boronic acid and its coupled products requires a nuanced approach that acknowledges the inherent chemical properties of the boronic acid functional group.

  • For rapid, direct analysis and reaction monitoring, UPLC-ESI-MS is the superior technique, provided that analytical conditions are optimized to minimize boroxine formation. [7]* MALDI-MS , when using a DHB matrix, provides an elegant and simple workaround to the dehydration problem via in situ derivatization, making it an excellent choice for quick purity assessments. [8]* GC-MS remains a highly sensitive and specific technique but should only be employed after quantitative derivatization to a stable boronate ester. [6][9] By understanding the causality behind these analytical choices, researchers can generate accurate, reproducible, and trustworthy data, accelerating the pace of discovery in synthetic chemistry and drug development.

References

  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry. [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]

  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Figshare. [Link]

  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry (ACS Publications). [Link]

  • Arylboronic acid chemistry under electrospray conditions. PubMed - NIH. [Link]

  • Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. PubMed. [Link]

  • Facile analysis and sequencing of linear and branched peptide boronic acids by MALDI mass spectrometry. Semantic Scholar. [Link]

  • Boron released from borosilicate glass forms unusual in situ derivatives in MALDI-MS. Shimadzu. [Link]

  • Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. American Chemical Society. [Link]

  • Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. [Link]

  • SUZUKI REACTION MONITORING Using Compact Mass Spectrometry with TLC Interface. Advion. [Link]

  • (PDF) Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. [Link]

  • Electrospray Ionization Mass Spectrometry Detection of Intermediates in the Palladium-Catalyzed Oxidative Self-Coupling of Areneboronic Acids. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Metabolomics-based. [Link]

  • The characterisation of molecular boric acid by mass spectrometry and matrix isolation infrared spectroscopy. Journal of the Chemical Society, Dalton Transactions (RSC Publishing). [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]

  • Ionization Techniques for Mass Spectral Analysis. IntechOpen. [Link]

  • Fragmentation (mass spectrometry). Wikipedia. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Boronic acid, B-[2-(2-furanyl)ethenyl]-

As a Senior Application Scientist, I frequently consult with drug development teams and synthetic chemists on optimizing both the safety and efficacy of their catalytic workflows. When handling specialized organoboron re...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development teams and synthetic chemists on optimizing both the safety and efficacy of their catalytic workflows. When handling specialized organoboron reagents like Boronic acid, B-[2-(2-furanyl)ethenyl]- (also known as (E)-2-(2-Furanyl)vinylboronic acid, CAS: 59239-45-1), understanding the causality behind our safety and operational choices is what separates a standard protocol from a robust, self-validating system.

Below is an in-depth, procedural guide detailing the chemical handling, required Personal Protective Equipment (PPE), and operational workflows for this compound.

Executive Summary & Chemical Identity

Boronic acid, B-[2-(2-furanyl)ethenyl]- is a highly valuable building block predominantly utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. It allows researchers to efficiently introduce the 2-(2-furanyl)vinyl moiety into complex molecular architectures, which is a common structural motif in advanced organic materials and active pharmaceutical ingredients (APIs).

  • Chemical Name: Boronic acid, B-[2-(2-furanyl)ethenyl]-

  • Synonyms: (E)-2-(2-Furanyl)vinylboronic acid; (E)-2-(2-Furyl)vinylboronic acid

  • CAS Number: 59239-45-1

  • Physical State: Solid powder (typically off-white to pale yellow)

Hazard Assessment & Mechanistic Causality

Organoboron compounds are widely celebrated as "green" alternatives to highly toxic organotin (Stille coupling) and organozinc (Negishi coupling) reagents[1]. However, they are not entirely benign, and their specific chemical properties dictate our safety protocols.

  • Irritation Potential (H315, H319, H335): As a Lewis acid, the boronic acid moiety is capable of forming reversible covalent complexes with biological diols, such as sugars and glycoproteins found in human tissues[2]. This interaction is the primary mechanistic reason it acts as a localized skin, eye, and respiratory tract irritant[3].

  • Genotoxicity Considerations: Recent toxicological evaluations have demonstrated that certain boronic acids can trigger positive responses in the Ames assay, classifying them as potential genotoxic impurities (GTIs)[4]. While this specific compound is not acutely lethal, its potential as a bacterial mutagen mandates strict adherence to particulate control and dermal protection to prevent long-term exposure risks[4].

Required Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, the following PPE must be strictly utilized. The logic here is simple: prevent particulate inhalation and block Lewis acid-diol interactions on the skin and mucosal membranes.

Body PartRequired PPE SpecificationCausality & Operational Standard
Eyes/Face Chemical safety goggles (EN 166 or ANSI Z87.1).Prevents airborne dust and liquid splashes from interacting with the aqueous mucosal environment of the eyes.
Hands Nitrile gloves (Minimum 0.11 mm thickness for splash; thicker for prolonged contact).Nitrile provides an effective barrier against fine powders and the organic solvents (e.g., THF, DMF) typically used in coupling reactions.
Body Flame-retardant lab coat, closed-toe shoes, long pants.Prevents localized skin irritation (H315) caused by accidental powder spills or solvent splashes.
Respiratory N95/P95 (US) or P1/P2 (EU EN 143) particulate respirator.Mandatory if weighing/handling the dry powder outside of a certified Class II fume hood to prevent inhalation of potentially mutagenic dust[3][4].

Operational Plan: Suzuki-Miyaura Cross-Coupling Workflow

The primary application of Boronic acid, B-[2-(2-furanyl)ethenyl]- is in the Suzuki-Miyaura reaction. The following self-validating protocol ensures both high coupling yields and operator safety.

Step 1: System Degassing & Preparation

  • Action: In a flame-dried Schlenk flask, combine the aryl halide (1.0 equiv), Boronic acid, B-[2-(2-furanyl)ethenyl]- (1.2 equiv), and a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv).

  • Causality: Palladium(0) is highly sensitive to oxidation by atmospheric O2. Degassing the system (via 3 vacuum/argon cycles) ensures the catalyst remains in its active Pd(0) state[5].

Step 2: Base Activation

  • Action: Add a degassed aqueous base solution (e.g., 2.0 M K2CO3, 2.0 equiv) and the organic solvent (e.g., THF or 1,4-Dioxane).

  • Causality: Boronic acids are poor nucleophiles. The addition of a base is mechanistically critical; it converts the trigonal planar boronic acid into a negatively charged, tetrahedral boronate complex. This polarizes the C-B bond, significantly enhancing the transmetalation step[1].

Step 3: Catalytic Coupling

  • Action: Heat the reaction mixture to 80°C under an inert atmosphere for 12-24 hours, monitoring via TLC or LC-MS.

  • Causality: Thermal energy drives the reductive elimination step, forcing the newly formed C-C bond to release from the Pd center, yielding the final diene/styrene derivative[5].

Step 4: Quenching and Extraction

  • Action: Cool to room temperature, quench with water, and extract with Ethyl Acetate. Wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure.

Mechanistic Diagram: The Catalytic Cycle

Understanding the workflow requires visualizing the catalytic cycle where our boronic acid plays its critical role during transmetalation.

Suzuki_Miyaura_Cycle Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd + R-X TransMet Transmetalation Boronate Complex OxAdd->TransMet + Boronate RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product Reagent1 Aryl/Vinyl Halide (R-X) Reagent1->OxAdd Reagent2 (E)-2-(2-Furanyl)vinylboronic acid + Base Reagent2->TransMet

Figure 1: Suzuki-Miyaura Catalytic Cycle featuring (E)-2-(2-Furanyl)vinylboronic acid.

Emergency Response & Spill Management

If a spill occurs, immediate containment is necessary to prevent aerosolization of the boronic acid powder.

  • Dry Spills: Do NOT sweep dry powder, as this generates respirable dust. Use a HEPA-filtered vacuum or carefully cover the spill with damp absorbent paper. Shovel the material into a sealable plastic container[3].

  • Skin Contact: Immediately flush the affected area with copious amounts of water and soap for at least 15 minutes. Remove contaminated clothing[3].

  • Eye Contact: Irrigate copiously with clean, fresh water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention[3].

Disposal & Waste Management Plan

Proper disposal ensures environmental compliance and laboratory safety.

  • Solid Waste: Unused or spilled boronic acid must be collected in tightly sealed, clearly labeled containers and disposed of via a licensed hazardous waste incinerator equipped with a flue gas scrubber.

  • Aqueous Waste: The aqueous layer from the reaction workup contains basic borate salts. Do not pour down the drain. Collect in designated aqueous hazardous waste carboys.

  • Organic/Heavy Metal Waste: The organic extracts and reaction residues contain trace Palladium and organic byproducts. These must be segregated into "Halogenated/Non-Halogenated Organic Waste containing Heavy Metals" for specialized chemical processing.

References

  • Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. Boron Molecular.[Link]

  • Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity | Organic Process Research & Development. ACS Publications.[Link]

  • Suzuki Coupling. Organic Chemistry Portal.[Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]

Sources

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